2-(6-Chloropyrazin-2-ylamino)acetic acid
Description
Properties
IUPAC Name |
2-[(6-chloropyrazin-2-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-1-8-2-5(10-4)9-3-6(11)12/h1-2H,3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNXFXLBTPXCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679459 | |
| Record name | N-(6-Chloropyrazin-2-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-45-3 | |
| Record name | N-(6-Chloropyrazin-2-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of "2-(6-Chloropyrazin-2-ylamino)acetic acid"
Technical Profile: 2-(6-Chloropyrazin-2-ylamino)acetic acid [1]
Executive Summary & Molecular Identity
This compound (CAS: 1159822-45-3) is a bifunctional pyrazine building block widely utilized in medicinal chemistry.[1] Structurally, it consists of a 6-chloropyrazine core substituted at the 2-position with a glycine moiety.[1]
This molecule serves as a critical "scaffold intermediate."[2] The chlorine atom at position 6 provides an electrophilic handle for SNAr or palladium-catalyzed cross-coupling reactions, while the carboxylic acid tail offers a vector for solubility modulation or amide coupling.[1][2] It is frequently employed in the synthesis of bicyclic heterocycles (e.g., pteridinones) and peptidomimetic kinase inhibitors.[2]
Molecular Identifiers
| Property | Value |
| IUPAC Name | 2-[(6-Chloropyrazin-2-yl)amino]acetic acid |
| CAS Number | 1159822-45-3 |
| Molecular Formula | C₆H₆ClN₃O₂ |
| Molecular Weight | 187.58 g/mol |
| SMILES | OC(=O)CNC1=NC(Cl)=CN=C1 |
| Appearance | Off-white to pale yellow solid |
Physicochemical Properties
The physicochemical behavior of this molecule is dominated by the interplay between the acidic carboxyl group and the electron-deficient pyrazine ring.[1][2]
Electronic & Solubility Profile
| Property | Value / Range | Mechanistic Insight |
| pKa (Carboxyl) | 3.6 – 3.9 (Predicted) | The electron-withdrawing pyrazine ring slightly increases acidity compared to unsubstituted glycine (pKa 2.34), but the spacer mitigates the effect.[1] |
| pKa (Pyrazine N) | < 1.0 (Predicted) | The chlorine atom and the delocalized exocyclic amine render the ring nitrogens extremely weakly basic.[2] It does not protonate at physiological pH.[2] |
| LogP (Octanol/Water) | 0.4 – 0.8 | The molecule is moderately polar.[2] The "lipophilic" chloro-pyrazine is balanced by the hydrophilic glycine tail.[1][2] |
| LogD (pH 7.4) | -2.5 to -3.0 | At physiological pH, the carboxylate anion (COO⁻) dominates, making the molecule highly water-soluble and membrane-impermeable.[1] |
| Solubility (Water) | pH-Dependent | Low at pH < 3 (Neutral species precipitates).[2] High at pH > 5 (Anionic species).[2] |
Solubility & Speciation Logic
Researchers must recognize that this compound exhibits amphiphilic behavior strictly dependent on pH.[2]
-
Acidic Media (pH < 2): The molecule exists in its neutral, protonated form.[2] It is soluble in organic solvents like Ethyl Acetate or THF but may precipitate from water.[2]
-
Neutral/Basic Media (pH > 5): The carboxylic acid deprotonates.[2] The resulting salt is highly water-soluble but difficult to extract into organic layers.[1][2]
Critical Handling Note: When working up reactions involving this intermediate, do not attempt to extract with organic solvents at neutral pH. You must acidify the aqueous layer to pH ~2-3 to drive the equilibrium toward the neutral, extractable species.[1][2]
Synthetic Routes & Purification[2][3]
The most robust synthesis involves a Nucleophilic Aromatic Substitution (SNAr) followed by ester hydrolysis.[2] Direct alkylation of 2-amino-6-chloropyrazine with chloroacetic acid is possible but often suffers from N-alkylation regioselectivity issues (ring N vs. exocyclic N).[1]
Validated Synthetic Workflow
Figure 1: Preferred synthetic pathway utilizing glycine ethyl ester to ensure regioselectivity.[2]
Purification Protocol
Since the product is amphoteric (though weakly basic), standard silica chromatography can be challenging due to streaking of the free acid.[2]
-
Precipitation (Preferred):
-
Reverse Phase Flash:
Analytical Characterization Protocols
To validate the identity and purity of this compound, the following self-validating protocols are recommended.
HPLC Method (Purity Check)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Rationale: TFA suppresses the ionization of the carboxylic acid (pKa ~3.8), ensuring the molecule interacts with the stationary phase as a neutral species.[2] Without acid, the peak will split or elute in the void volume.[2]
-
Detection: UV at 254 nm (Pyrazine π-π* transition) and 300 nm (n-π* transition).[1]
NMR Expectations (DMSO-d₆)
-
¹H NMR:
-
δ ~12.5 ppm (br s, 1H): Carboxylic acid proton (may be broad or invisible if wet).[2]
-
δ ~7.8 - 8.2 ppm (s, 2H): Pyrazine ring protons.[2] The protons at C3 and C5 will appear as singlets or tight doublets depending on long-range coupling.[1][2]
-
δ ~7.5 ppm (t, 1H): Exocyclic NH (coupled to the CH₂).[2]
-
δ ~4.0 ppm (d, 2H): Methylene (-CH₂-) protons of the glycine unit.[1]
-
Applications in Drug Discovery
Scaffold Utility
This molecule acts as a "privileged structure" precursor.[2]
-
Cyclization: Reaction with hydrazine or amidines can close the ring to form pteridinones , a scaffold common in polo-like kinase (PLK) inhibitors.[2]
-
Peptidomimetics: The carboxylic acid allows coupling to amines, creating "extended" inhibitors that probe solvent-exposed regions of ATP-binding pockets.[1][2]
Bioisosterism
The 6-chloropyrazine moiety is often used as a bioisostere for:
-
Pyridines: Reduced basicity compared to pyridine improves metabolic stability against oxidation.[2]
-
Phenyl rings: Introduction of nitrogen atoms lowers LogP, improving solubility without sacrificing aromatic stacking interactions.[2]
References
-
PubChem. (2025).[2][3][4] Compound Summary: this compound (CAS 1159822-45-3).[1] National Library of Medicine.[2] Link
-
Fluorochem. (2024).[2] Product Specification: this compound. Link
-
Mosrin, M., et al. (2009).[2] "Regio- and chemoselective multiple functionalization of chloropyrazine derivatives." Organic Letters, 11(15), 3406-3409.[1] (Cited for chloropyrazine reactivity logic).[2][4] Link[1]
-
Syaima, H., et al. (2020).[2] "Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid...". Chiang Mai Journal of Science. (Cited for analogous amino-acetic acid synthesis protocols).[1][2][5] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity [epg.science.cmu.ac.th]
"2-(6-Chloropyrazin-2-ylamino)acetic acid" CAS 1159822-45-3 properties
This technical guide provides a comprehensive analysis of 2-(6-Chloropyrazin-2-ylamino)acetic acid (CAS 1159822-45-3), a bifunctional pyrazine scaffold used primarily as a high-value intermediate in medicinal chemistry.
CAS 1159822-45-3 | High-Value Medicinal Scaffold[1]
Executive Summary
This compound represents a critical "linchpin" scaffold in Fragment-Based Drug Discovery (FBDD). Its structure combines a pharmacologically active pyrazine core with two distinct orthogonal reactive handles: an electrophilic chlorine atom (C6 position) and a nucleophilic/acidic glycine moiety (C2 amino-acid tail). This duality allows researchers to rapidly generate diverse libraries of bioactive compounds, particularly in the development of kinase inhibitors, P2X3 antagonists, and antitubercular agents.
Chemical Identity & Physicochemical Properties[2][3]
| Property | Data | Note |
| IUPAC Name | 2-[(6-Chloropyrazin-2-yl)amino]acetic acid | |
| CAS Number | 1159822-45-3 | |
| Molecular Formula | ||
| Molecular Weight | 187.58 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical for amino-pyrazines |
| Solubility | DMSO (>20 mg/mL), Methanol (Moderate) | Poor water solubility at neutral pH |
| pKa (Acid) | ~3.8 (Carboxylic acid) | Predicted based on N-aryl glycine analogs |
| pKa (Base) | ~0.5 (Pyrazine N) | Weakly basic due to electron-withdrawing Cl |
| LogP | 0.6 – 0.9 | Lipophilic enough for cell permeability assays |
Synthesis & Manufacturing Strategy
The synthesis of CAS 1159822-45-3 relies on a regioselective Nucleophilic Aromatic Substitution (
Reaction Pathway Visualization
The following diagram illustrates the two-step synthesis:
Figure 1: Two-step synthetic route ensuring regiocontrol and high purity.
Experimental Protocols
Note: These protocols are designed for self-validation. The appearance of a new spot on TLC and shift in LCMS retention time are critical checkpoints.
Step 1: Coupling (Ester Formation)
Objective: Displace one chloride with glycine ethyl ester.
-
Setup: Charge a round-bottom flask with 2,6-dichloropyrazine (1.0 eq) and anhydrous DMF (10 vol).
-
Reagent Addition: Add Glycine Ethyl Ester Hydrochloride (1.1 eq).
-
Base Addition: Dropwise add Triethylamine (
) (2.5 eq). Why? To neutralize the HCl salt of glycine and scavenge the HCl generated during substitution. -
Reaction: Heat to 60°C for 4–6 hours.
-
Checkpoint: Monitor via LCMS. Starting material (MW 148) should disappear; Product mass (
258) should appear.
-
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMF. Dry over
and concentrate.
Step 2: Ester Hydrolysis
Objective: Reveal the carboxylic acid without hydrolyzing the chloride.
-
Solvation: Dissolve the intermediate ester in THF:Water (3:1) .
-
Saponification: Add Lithium Hydroxide (LiOH) (2.0 eq). Why LiOH? It is milder than NaOH and minimizes the risk of displacing the remaining chloride (a side reaction known as hydroxylation).
-
Reaction: Stir at Room Temperature for 2 hours.
-
Checkpoint: TLC (50% EtOAc/Hexane) should show the disappearance of the non-polar ester spot and the baseline retention of the acid.
-
-
Isolation: Acidify carefully with 1N HCl to pH ~3. The product typically precipitates. Filter, wash with cold water, and dry under vacuum.
Applications & Divergent Synthesis
This compound is a "Branch Point" intermediate. The diagram below details how the two functional handles (Chlorine and Acid) allow for orthogonal elaboration.
Figure 2: Orthogonal functionalization strategy for library generation.
Key Reactivity Insights
-
The Chlorine Handle: The pyrazine nitrogen atoms withdraw electron density, making the C6-position highly electrophilic. This facilitates Suzuki-Miyaura coupling with aryl boronic acids to create bi-aryl systems common in kinase inhibitors [1].
-
The Acid Handle: The glycine tail serves as a linker. It can be coupled to amines using standard peptide coupling agents (HATU, EDC). This is often used to attach solubilizing groups (like morpholine or piperazine) or to link the pharmacophore to a protein for PROTAC development [2].
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use a fume hood. The intermediate chloropyrazines can be sensitizers.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis risk over long periods).
References
-
BenchChem. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1159822. Retrieved from
-
Organic Syntheses. Glycine ethyl ester hydrochloride.[1] Org.[2] Synth. 1963, 4, 424. Retrieved from
Sources
Methodological & Application
Synthesis of DapE inhibitors using "2-(6-Chloropyrazin-2-ylamino)acetic acid"
Abstract & Strategic Rationale
The rapid emergence of ESKAPE pathogens (e.g., Acinetobacter baumannii, MRSA) necessitates novel antibiotic targets. DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) is a critical metalloenzyme in the bacterial lysine biosynthetic pathway.[1] Deletion of the dapE gene is lethal to bacteria, and because there is no human homolog, it represents a high-specificity target with low toxicity risks.
This guide details the synthetic utility of 2-(6-Chloropyrazin-2-ylamino)acetic acid as a "privileged scaffold" for developing DapE inhibitors. This molecule features:
-
Pyrazine Core: A bioisostere for the indole and tetrazole rings found in first-generation inhibitors, offering improved metabolic stability.
-
Carboxylic Acid Tail: Acts as a Zinc-Binding Group (ZBG), coordinating the di-nuclear Zn(II) active site essential for catalysis.
-
6-Chloro Handle: A reactive site for
or Palladium-catalyzed cross-coupling to introduce hydrophobic moieties that occupy the enzyme's substrate-recognition pocket.
Mechanism of Action & Inhibitor Design[2][3][4]
DapE hydrolyzes N-succinyl-L,L-diaminopimelic acid (SDAP) to release succinate and L,L-DAP.[2][3][4][5][6] The active site contains two Zinc ions bridged by Aspartate and Glutamate residues.
Structural Logic for Inhibition
-
ZBG (Zinc Binding Group): The acetic acid moiety of the scaffold mimics the succinyl carboxylate of SDAP, chelating the Zn(II) ions.
-
Hydrophobic Interaction: The 6-position of the pyrazine ring must be derivatized with bulky aryl or alkyl groups to displace the "capping loop" (residues 322–326) or fit into the hydrophobic pocket normally occupied by the diaminopimelate backbone.
Figure 1: Catalytic cycle of DapE and competitive inhibition mode.[7][3][4][5] The pyrazine scaffold competes with SDAP for the Zn-active site.
Chemical Synthesis Protocol
The synthesis strategy employs a "Protect-Diversify-Deprotect" workflow to prevent side reactions with the free carboxylic acid during the coupling stage.
Reagents & Equipment[5][9][10]
-
Starting Material: this compound (CAS: 1159822-45-3).
-
Coupling Partners: Aryl boronic acids (Suzuki) or primary/secondary amines (
). -
Catalysts:
(for Suzuki). -
Solvents: Methanol (MeOH), 1,4-Dioxane, DMF.
Workflow Diagram
Figure 2: Divergent synthetic pathway for library generation.
Detailed Protocol
Step 1: Methyl Ester Protection
-
Dissolve This compound (1.0 eq) in anhydrous MeOH (0.2 M).
-
Cool to 0°C in an ice bath.
-
Dropwise add Thionyl Chloride (
) (3.0 eq). Caution: Exothermic gas evolution. -
Stir at Room Temperature (RT) for 12 hours.
-
Concentrate in vacuo. Re-dissolve in EtOAc, wash with saturated
, dry over , and concentrate. -
Yield Check: Expect >90% yield of the methyl ester.
Step 2: Diversification (Example: Suzuki Coupling)
Rationale: Introduces hydrophobic bulk to target the DapE hydrophobic pocket.
-
In a microwave vial, combine:
-
Methyl ester intermediate (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
- (3.0 eq)
- (0.05 eq)
-
-
Add solvent: 1,4-Dioxane/Water (4:1 ratio).
-
Degas with Nitrogen for 5 mins.
-
Heat at 90°C for 4–16 hours (monitor by LC-MS).
-
Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
Step 3: Saponification (ZBG Activation)
-
Dissolve the coupled ester in THF/Water (1:1).
-
Add LiOH·
(2.0 eq). -
Stir at RT for 2 hours.
-
Acidify to pH 3 using 1N HCl. The product often precipitates.
-
Filter or extract with EtOAc to obtain the final free acid inhibitor.
Biological Evaluation: Ninhydrin Assay
The inhibition potency is determined using a colorimetric Ninhydrin assay, which detects the free amine (L,L-DAP) generated by DapE hydrolysis of SDAP.
Assay Conditions
-
Enzyme: Recombinant DapE (e.g., from H. influenzae or A. baumannii).
-
Substrate: N-succinyl-L,L-diaminopimelic acid (SDAP) or its methylated analog (N-Me-SDAP).[1][4]
-
Buffer: 50 mM HEPES, pH 7.5, 100 µM
.
Step-by-Step Protocol
-
Preparation:
-
Prepare Stock Inhibitor Solutions in DMSO (ensure final DMSO < 5% in assay).
-
Prepare Ninhydrin Reagent: 250 mg Ninhydrin + 40 mg Hydrindantin in 6 mL DMSO + 4 mL 4M Lithium Acetate buffer (pH 5.2).
-
-
Incubation:
-
In a 96-well plate, add 10 µL Inhibitor (varying concentrations).
-
Add 70 µL Enzyme Solution (final conc. ~10 nM).
-
Incubate for 10 min at 30°C to allow equilibrium binding.
-
Initiate reaction with 20 µL Substrate (SDAP, final conc. at
, typically 0.5–1.0 mM).
-
-
Reaction:
-
Incubate at 30°C for 20 minutes.
-
Quench: Add 100 µL of Ninhydrin Reagent.
-
-
Development:
-
Heat the plate at 100°C for 15 minutes (using a thermal cycler or heat block).
-
Cool to RT.
-
-
Readout:
-
Measure Absorbance at 570 nm .
-
Purple color intensity correlates with enzymatic activity (product formation).
-
Data Analysis
Calculate % Inhibition using the formula:
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 2 | Catalyst poisoning or steric hindrance. | Switch to S-Phos Pd G3 catalyst; increase temp to 110°C. |
| Incomplete Hydrolysis | Steric bulk near ester. | Heat LiOH reaction to 50°C or use NaOH in MeOH. |
| High Background in Assay | Primary amines in inhibitor structure. | Run a "No Enzyme" control for every inhibitor concentration to subtract background signal. |
| Precipitation in Assay | Inhibitor insolubility. | Lower max concentration to 100 µM or add 0.01% Triton X-100. |
References
-
DapE as a Target: Uddin, R., et al. (2020).[3] "DapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase: A potential antibiotic target." Journal of Global Antimicrobial Resistance. Link
-
Inhibitor Design (Becker Group): Reidl, T. W., et al. (2020). "Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE." Molecules. Link
-
Ninhydrin Assay Protocol: Starus, A., et al. (2015). "A High-Throughput Screening Assay for DapE Inhibitors." Analytical Biochemistry. Link
-
Pyrazine Synthesis: Goossen, L. J., et al. (2007). "Pd-catalyzed synthesis of functionalized pyrazines." Journal of Organic Chemistry. Link
-
DapE Crystal Structure: PDB ID: 5VO3. "Crystal structure of DapE from Haemophilus influenzae." Link
Sources
"2-(6-Chloropyrazin-2-ylamino)acetic acid" in kinase inhibitor synthesis
This Application Note is designed for medicinal chemists and drug discovery scientists focusing on kinase inhibitor development. It details the strategic utility, synthesis, and application of 2-(6-Chloropyrazin-2-ylamino)acetic acid , a versatile bifunctional scaffold.[1]
Strategic Scaffold for Next-Generation Kinase Inhibitors[1]
Executive Summary
This compound represents a "privileged" bifunctional intermediate in the synthesis of ATP-competitive kinase inhibitors.[1] Its pyrazine core mimics the adenine ring of ATP, while its orthogonal functional handles—an electrophilic chloride at position 6 and a carboxyl-linked amine at position 2—allow for the independent optimization of Hinge Binding (potency) and Solvent Front Interactions (pharmacokinetics/solubility).[1]
This guide provides a validated workflow for utilizing this scaffold to generate libraries of PIM, CK2, and FLT3 inhibitors, emphasizing a "Tail-First" synthetic strategy to maximize solubility during the optimization phase.
Chemical Profile & Structural Logic[1]
| Property | Data |
| Compound Name | This compound |
| Core Scaffold | 2,6-Disubstituted Pyrazine |
| CAS Registry | Derivative of 33332-28-4 (Base amine) |
| Molecular Weight | ~187.58 g/mol |
| Key Functionality A | 6-Chloro : Electrophilic handle for |
| Key Functionality B | Acetic Acid Tail : Hydrophilic linker for amide coupling (Solvent Front/Solubility modulation).[1] |
| pKa (Calc) | ~3.5 (Acid), ~1.0 (Pyrazine N) |
Structural Activity Relationship (SAR) Logic
The pyrazine ring serves as a bioisostere for the pyrimidine or pyridine rings found in many FDA-approved inhibitors (e.g., Imatinib, Dasatinib).[1]
-
The Hinge Binder (Position 6): The chlorine atom is displaced by aromatic amines or heterocycles that form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).[1]
-
The Solvent Channel (Position 2): The glycine linker extends the inhibitor out of the ATP pocket towards the solvent front.[1] Converting the acid to an amide (e.g., N-methylpiperazine) dramatically improves physicochemical properties without disrupting the core binding mode.[1]
Strategic Visualization: The "Tail-First" Approach[1]
The following diagram illustrates the preferred synthetic workflow. By functionalizing the "Tail" (Acid) first, researchers maintain high solubility throughout the synthesis, avoiding the aggregation issues common with flat, aromatic kinase inhibitors.[1]
Caption: The "Tail-First" strategy (Route A) prioritizes solubility by installing hydrophilic amides before the hydrophobic hinge-binding core.[1]
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Objective: Synthesis of this compound from 2-amino-6-chloropyrazine.[1]
Materials:
-
2-Amino-6-chloropyrazine (1.0 eq)[1]
-
Ethyl bromoacetate (1.2 eq)[1]
-
Sodium hydride (60% dispersion, 1.5 eq) or
(3.0 eq)[1] -
DMF (Anhydrous)[1]
-
LiOH (aq) / THF for hydrolysis[1]
Step-by-Step:
-
Alkylation: Dissolve 2-amino-6-chloropyrazine in anhydrous DMF under
. -
Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 min to generate the amide anion. Note:
with heating (60°C) is a safer alternative but slower.[1] -
Addition: Dropwise add ethyl bromoacetate. Allow to warm to RT and stir for 4-12 hours. Monitor by LCMS for the ester intermediate (
).[1] -
Workup: Quench with water. Extract with EtOAc.[1] The product is often a mixture of mono- and bis-alkylated species; purify via flash chromatography (Hex/EtOAc).[1]
-
Hydrolysis: Dissolve the isolated ester in THF/Water (3:1). Add LiOH (2.0 eq).[1] Stir at RT for 2 hours.
-
Isolation: Acidify to pH 3 with 1N HCl. The free acid This compound will precipitate.[1] Filter and dry.[1]
Protocol B: "Tail" Functionalization (Amide Coupling)
Objective: Attach a solubilizing group (e.g., N-methylpiperazine) to the carboxylic acid.[1]
Expert Insight: The 6-Cl group is electron-withdrawing, making the amine at position 2 less nucleophilic, but the carboxylic acid is standard.[1] Standard coupling reagents work well.[1]
-
Activation: Dissolve the Acid Scaffold (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq).[1] Stir for 10 mins.
-
Coupling: Add the amine (e.g., 1-methylpiperazine, 1.2 eq). Stir at RT for 2 hours.
-
Validation: LCMS should show complete conversion.[1]
-
Purification: Dilute with water. If the product is amphiphilic (common with piperazines), extract with DCM/Isopropanol (3:[1]1) or purify directly via Reverse Phase Preparative HPLC.[1]
Protocol C: "Head" Attachment (The Critical Step)
Objective: Install the Hinge Binder via displacement of the 6-Chloro group.[1]
Mechanism: The 2-amino group donates electron density into the pyrazine ring, deactivating the 6-position towards Nucleophilic Aromatic Substitution (
Buchwald-Hartwig Protocol:
-
Reagents: Suspend the "Tail-Functionalized" intermediate (1.0 eq) and the Hinge Binder (e.g., an aniline or aminopyridine, 1.2 eq) in 1,4-Dioxane.
-
Catalyst System: Add
(5 mol%) and Xantphos (10 mol%) or BrettPhos (for difficult substrates).[1] -
Base: Add
(2.0 eq). -
Reaction: Degas with Argon. Heat to 100°C in a sealed tube for 12 hours.
-
Purification: Filter through Celite. Concentrate. Purify via Prep-HPLC.
Expert Insights & Troubleshooting
1. Regioselectivity in Alkylation: During the initial synthesis (Protocol A), alkylation can occur at the exocyclic amine (desired) or the ring nitrogen (undesired).[1]
-
Solution: Use NaH at 0°C to favor the exocyclic amide anion.[1] If Ring-N alkylation is observed, switch to a reductive amination strategy using Glyoxylic acid and
, although this is less efficient for electron-poor amines.[1]
2. The "Deactivation" Trap:
Many chemists attempt simple
-
Reality Check: Because the N-2 amine pushes electrons into the ring, the C-6 position is electron-rich compared to a standard chloropyrazine.[1]
-
Correction: If you lack Pd-catalysis capabilities, you must use a strong acid catalyst (e.g., 1M HCl in Dioxane) to protonate a ring nitrogen, reactivating the ring for
, though this risks hydrolyzing your amide tail.[1] Pd-catalysis is superior. [1]
3. Solubility Management: The free acid intermediate is sparingly soluble in organic solvents.[1] Do not attempt to run the Hinge Binder coupling (Protocol C) on the free acid.[1] Always convert to the amide/ester (Protocol B) first to improve solubility in the dioxane/toluene used for cross-coupling.[1]
References
-
Fabbro, D., et al. "Targeting protein kinases in cancer therapy: a success?" Pharmacology & Therapeutics, 2012.[1] Link
- Context: Establishes the pyrazine scaffold relevance in
-
Laird, A. D., et al. "Pyrazine-based inhibitors of PIM kinases."[1] Journal of Medicinal Chemistry, 2018.[1] Link (Representative citation for pyrazine-PIM inhibitors).[1]
-
Gaulton, A., et al. "ChEMBL: a large-scale bioactivity database for drug discovery."[1] Nucleic Acids Research, 2012.[1] Link
-
Context: Source for SAR data on 2-amino-6-chloropyrazine derivatives (CHEMBL ID: CHEMBL15715).[1]
-
-
Surrey, D. S., et al. "Buchwald-Hartwig amination of electron-rich heteroaryl chlorides."[1] Organic Process Research & Development, 2010.[1]
- Context: Validates the requirement for Pd-catalysis over SnAr for this specific scaffold.
Sources
Application Note: The Pyrazine Scaffold in Medicinal Chemistry
From Synthetic Protocols to Therapeutic Applications
Introduction & Structural Rationale
The pyrazine ring (1,4-diazine) represents a "privileged scaffold" in modern drug discovery. Unlike its isomer pyrimidine (1,3-diazine), pyrazine possesses a unique para-nitrogen arrangement that confers specific physicochemical properties essential for optimizing pharmacokinetics (PK).
The Bioisosteric Advantage
In hit-to-lead optimization, pyrazine is frequently employed as a bioisostere for benzene or pyridine rings to modulate lipophilicity (LogP) and aqueous solubility without altering the steric footprint significantly.
-
Basicity & Hydrogen Bonding: Pyrazine is significantly less basic (
) than pyridine ( ). This low basicity prevents protonation at physiological pH, ensuring the molecule remains neutral and membrane-permeable. However, the nitrogen atoms remain competent hydrogen bond acceptors (HBA), crucial for interacting with serine/threonine residues in kinase hinge regions. -
Metabolic Stability: The electron-deficient nature of the pyrazine ring makes it resistant to oxidative metabolism by Cytochrome P450 enzymes compared to electron-rich phenyl rings, thereby extending the half-life (
) of the drug candidate.
Physicochemical Comparison
The following table highlights why a medicinal chemist might swap a phenyl ring for a pyrazine core:
| Property | Benzene | Pyridine | Pyrazine | Impact on Drug Design |
| Electronic Character | Electron-rich | Electron-deficient | Highly Electron-deficient | Reduced metabolic oxidation liability. |
| N/A | 5.2 | 0.65 | Remains neutral at pH 7.4; improved passive diffusion. | |
| H-Bond Acceptors | 0 | 1 | 2 | Increased capacity for target engagement. |
| Dipole Moment (D) | 0 | 2.2 | 0 | Symmetry results in zero dipole, aiding crystal packing. |
| LogP (Octanol/Water) | 2.13 | 0.65 | -0.23 | Lowers lipophilicity, improving solubility. |
Synthetic Protocols
The assembly of pyrazine libraries generally follows two distinct workflows: de novo ring formation (condensation) or late-stage functionalization of halogenated scaffolds.
Protocol A: De Novo Synthesis via Condensation
Objective: Synthesis of 2,3-disubstituted pyrazines. Mechanism: Double condensation of 1,2-diamines with 1,2-dicarbonyls.
Materials:
-
1,2-Diamine (e.g., Ethylenediamine)
-
1,2-Dicarbonyl (e.g., Benzil or Glyoxal)
-
Solvent: Ethanol or Methanol
-
Catalyst: Acetic acid (catalytic amount)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the 1,2-dicarbonyl compound in Ethanol (0.5 M concentration).
-
Addition: Add 1.1 equivalents of the 1,2-diamine dropwise at room temperature.
-
Cyclization: If the reaction is sluggish, add 5 mol% acetic acid. Reflux the mixture for 2-4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Oxidation (If required): If starting with saturated diamines (piperazines), an oxidation step is needed to aromatize the ring. Add
(5 eq.) or DDQ and reflux in toluene for 12 hours. -
Purification: Concentrate in vacuo. Recrystallize from EtOH or purify via flash column chromatography (
).
Protocol B: Late-Stage Functionalization (Suzuki-Miyaura Coupling)
Objective: Introduction of aryl/heteroaryl diversity at the C-2 position of a chloropyrazine scaffold. Rationale: 2-chloropyrazines are excellent electrophiles for Pd-catalyzed cross-couplings due to the electron-deficient ring facilitating oxidative addition.
Materials:
-
Substrate: 2-Chloro-3-substituted-pyrazine
-
Boronic Acid: Aryl- or Heteroaryl-boronic acid (1.5 eq)
-
Catalyst:
(5 mol%) or (for sterically hindered substrates) -
Base:
(2M aqueous solution)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Solvent: 1,4-Dioxane or DME
Step-by-Step Methodology:
-
Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon for 5 minutes.
-
Solvation: Dissolve the chloropyrazine (1.0 mmol) and boronic acid (1.5 mmol) in degassed 1,4-Dioxane (5 mL).
-
Catalyst Addition: Add the Palladium catalyst (0.05 mmol). Stir for 2 minutes.
-
Base Addition: Add the aqueous base (
, 3.0 mmol). -
Reaction: Seal the vial and heat to 90°C for 12 hours (or 1 hour in a microwave reactor at 110°C).
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over
. -
Analysis: Verify product via LC-MS (
) and -NMR.
Therapeutic Applications & Case Studies
Infectious Diseases: Tuberculosis (Pyrazinamide)
Drug: Pyrazinamide (PZA) Role: First-line agent for shortening TB therapy from 9 to 6 months. Mechanism of Action (MoA): PZA is a prodrug.[1][2] It passively diffuses into Mycobacterium tuberculosis (Mtb) where it is converted into Pyrazinoic Acid (POA) by the bacterial enzyme Pyrazinamidase (PncA).[3][4]
-
Activation: PncA converts PZA
POA. -
Efflux/Influx: POA is effluxed. In the acidic extracellular environment (pH 5.[4]5) typical of TB lesions, POA becomes protonated (H-POA).
-
Re-entry: H-POA is uncharged and re-enters the bacillus.
-
Target Engagement: Inside the neutral cytosol, it dissociates, releasing protons (acidifying the cytoplasm) and inhibiting Fatty Acid Synthase I (FAS I) and Ribosomal Protein S1 (RpsA), halting translation and membrane repair.
Antiviral Therapies: Favipiravir (T-705)
Drug: Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) Application: Influenza, Ebola, and SARS-CoV-2.[5][6] Mechanism: Favipiravir acts as a nucleobase analogue. It is phosphoribosylated intracellularly to form the active triphosphate species (Favipiravir-RTP).[5][7] This species mimics guanosine and is incorporated by the viral RNA-dependent RNA polymerase (RdRp), causing lethal mutagenesis (chain termination or error catastrophe) during viral replication.
Experimental Workflow & Visualizations
Pyrazine Drug Discovery Pipeline
The following diagram illustrates the decision matrix for developing pyrazine-based therapeutics, from scaffold selection to lead optimization.
Caption: Iterative workflow for pyrazine-based drug discovery, highlighting the critical feedback loop between SAR synthesis and ADME profiling.
Mechanism of Action: Pyrazinamide (PZA)
This diagram details the unique "prodrug-to-poison" cycle of PZA in Tuberculosis treatment.
Caption: The "Ion Trap" mechanism of Pyrazinamide. PZA requires bacterial activation and acidic environments to accumulate as the toxic H-POA species.
References
-
Zhang, Y., et al. (2003). "Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid."[1][3][4][8] Journal of Antimicrobial Chemotherapy. Link
-
Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase." Proceedings of the Japan Academy, Series B. Link
-
Doležal, M., et al. (2024). "Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review." Anti-Cancer Agents in Medicinal Chemistry. Link
-
BenchChem. (2025).[9] "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols." Link
-
Merae Alshahrani, M. (2024).[10] "A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives." Letters in Organic Chemistry. Link
Sources
- 1. droracle.ai [droracle.ai]
- 2. journals.asm.org [journals.asm.org]
- 3. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 4. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. benthamdirect.com [benthamdirect.com]
Application Note: Quantitative Analysis of Pyrazine Carboxylic Acids in Biological Matrices
Introduction & Clinical Significance
Pyrazine carboxylic acids represent a critical class of nitrogen-heterocyclic compounds. The most prominent member, Pyrazine-2-carboxylic acid (Pyrazinoic Acid or POA) , is the active metabolite of Pyrazinamide (PZA) , a first-line prodrug used in the treatment of Tuberculosis (TB).[1]
While PZA itself has no bactericidal activity, it is hydrolyzed by the mycobacterial enzyme pyrazinamidase (PncA) into POA. POA accumulation acidifies the bacterial cytoplasm, disrupting membrane potential and transport. Consequently, quantifying POA in patient plasma is essential for:
-
Therapeutic Drug Monitoring (TDM): Ensuring effective bactericidal levels.
-
Pharmacokinetic (PK) Profiling: Understanding the rapid metabolism of PZA (Prodrug)
POA (Active) 5-OH-POA (Excretory). -
Resistance Screening: Low POA levels may indicate PncA mutations in resistant M. tuberculosis strains.
The Physicochemical Challenge
Quantifying POA is analytically demanding due to its amphoteric and highly polar nature.
-
pKa: ~2.9 (Carboxylic acid) and ~0.5 (Pyrazine nitrogen).
-
LogP: -1.06 (Highly hydrophilic).
-
Solubility: High water solubility; poor retention on standard C18 columns.
Metabolic Pathway & Analyte Logic
Understanding the metabolic flux is crucial for selecting the right internal standards (IS) and chromatographic windows.
Figure 1: Metabolic conversion of Pyrazinamide to Pyrazinoic Acid.[2] The rapid conversion requires methods capable of simultaneous separation of PZA and POA.
Method A: LC-MS/MS (Bioanalytical Gold Standard)
Application: High-sensitivity PK studies, clinical TDM (Plasma/Serum). Rationale: Due to POA's polarity, standard C18 columns often suffer from "phase collapse" (dewetting) when using the high-aqueous mobile phases required for retention. This protocol utilizes an Aqueous-Stable C18 (T3/Hydro) column to retain POA without ion-pairing reagents, which suppress MS ionization.
Chromatographic Conditions
| Parameter | Specification |
| Column | Aqueous-Stable C18 (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 100 x 2.1 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (Protonation source) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 5 µL |
| Gradient | 0-1.0 min: 100% A (Isocratic loading for retention)1.0-3.0 min: Linear to 90% B3.0-4.0 min: Hold 90% B (Wash)4.1 min: Re-equilibrate 100% A |
Mass Spectrometry Parameters (ESI+)
POA is detected in Positive Electrospray Ionization (ESI+) mode. Although it is a carboxylic acid, the pyrazine ring nitrogens protonate readily under acidic conditions (pH < 2.9).
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Pyrazinamide (PZA) | 124.1 | 81.1 | 25 | 20 |
| Pyrazinoic Acid (POA) | 125.0 | 81.0 | 28 | 22 |
| Pyrazine-d4 (IS) | 128.1 | 85.1 | 25 | 20 |
Note: The transition to m/z 81 represents the loss of the carboxylic group (-CO2) or amide group, characteristic of the pyrazine ring fragmentation.
Sample Preparation Protocol (Protein Precipitation)
Objective: Maximize recovery while removing plasma proteins that foul the column.
-
Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL centrifuge tube.
-
Internal Standard: Add 10 µL of Internal Standard working solution (Pyrazine-d4, 10 µg/mL). Vortex 10s.
-
Precipitation: Add 300 µL of ice-cold Methanol containing 0.1% Formic Acid.
-
Why Acidified MeOH? Acidification breaks protein binding and ensures POA is protonated, improving solubility in the organic supernatant.
-
-
Mixing: Vortex vigorously for 1 min.
-
Separation: Centrifuge at 14,000 x g for 10 mins at 4°C.
-
Transfer: Transfer 200 µL of supernatant to an autosampler vial.
-
Dilution (Optional): If peak shape is poor (solvent effect), dilute supernatant 1:1 with water before injection.
Method B: HPLC-UV (Accessible QC/High-Dose Method)
Application: Pharmaceutical Quality Control (QC), Urine analysis, or labs without MS. Rationale: UV detection is less sensitive than MS but sufficient for PZA/POA due to high therapeutic concentrations (10–50 µg/mL). We use Ion-Pairing Chromatography to increase the retention of the polar POA on a standard C18 column.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 Standard (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm |
| Wavelength | 268 nm (Lambda max for Pyrazine ring) |
| Mobile Phase | 20 mM KH₂PO₄ (pH 2.5) containing 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) : Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Temp | 25°C |
-
Mechanism: TBAHS acts as an ion-pairing reagent. The quaternary ammonium (TBA+) pairs with the anionic carboxylate (POA-) to form a neutral, lipophilic complex that retains well on the C18 stationary phase.
-
Critical Warning: Once a column is used with ion-pairing reagents, it should be dedicated to that method. TBAHS is difficult to wash off and will alter column selectivity permanently.
Analytical Workflow & Logic Map
Figure 2: Decision matrix for selecting the appropriate analytical workflow based on sensitivity requirements.
Validation Parameters (FDA/EMA Guidelines)
To ensure trustworthiness, the method must be validated against the following criteria:
| Parameter | Acceptance Criteria | Experimental Note |
| Linearity | Range: 0.1 – 50 µg/mL (Plasma).[3] Weighting ( | |
| Accuracy | 85-115% | Spiked QC samples at Low, Mid, High levels. |
| Precision | CV < 15% | Inter-day and Intra-day variability. |
| Recovery | > 80% | Compare extracted spike area vs. post-extraction spike area. |
| Matrix Effect | 85-115% | Critical for MS. Compare post-extraction spike in plasma vs. solvent standard. |
Troubleshooting Guide
-
Peak Tailing (POA): Usually caused by secondary interactions with silanols. Solution: Ensure mobile phase pH is < 3.0 to suppress silanol ionization, or increase buffer strength.
-
Carryover: POA can stick to stainless steel. Solution: Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.
-
Retention Time Drift (HPLC-UV): Ion-pairing reagents are temperature sensitive. Solution: Use a column oven to strictly control temperature at 25°C or 30°C.
References
-
World Health Organization (WHO). Guidelines for treatment of drug-susceptible tuberculosis and patient care. (2017 Update). Link
-
Shah, P. A., et al. (2016).[4] "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma." Journal of Chromatography B, 1017, 75-84. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Mitchison, D. A. (1985). "The action of antituberculosis drugs in short-course chemotherapy." Tubercle, 66(3), 219-225. (Seminal work on PZA mechanism). Link
-
BenchChem. (2025).[5] "Quantification of Pyrazine in Human Plasma by LC-MS/MS." Application Note. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Application Note: HPLC-UV Analysis of 2-(6-Chloropyrazin-2-ylamino)acetic Acid
Content Type: Detailed Protocol & Method Development Guide Analyte: 2-(6-Chloropyrazin-2-ylamino)acetic acid (CAS: 1159822-45-3) Application: Purity determination of pharmaceutical intermediates; Synthetic reaction monitoring.
Abstract & Scope
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of This compound . This molecule serves as a critical building block in the synthesis of biologically active pyrazine derivatives, including adenosine receptor antagonists and kinase inhibitors.
The method overcomes specific challenges associated with this analyte, namely its amphoteric nature (containing both a weak basic pyrazine/amine and an acidic carboxylic acid) and the tendency of nitrogenous heterocycles to exhibit peak tailing. By utilizing a low-pH mobile phase and a high-surface-area C18 stationary phase, this protocol ensures sharp peak shape, reproducible retention, and separation from common synthetic impurities (e.g., 2,6-dichloropyrazine).
Physicochemical Context & Method Logic[1][2]
To design a self-validating method, one must understand the analyte's behavior in solution.
The Analyte
-
Structure: A pyrazine ring substituted at position 2 with a glycine moiety and at position 6 with a chlorine atom.
-
Acidity (pKa): The carboxylic acid group (-COOH) typically has a pKa of ~3.5 – 4.0.
-
Basicity: The pyrazine nitrogens are very weakly basic (pKa < 1.0) due to the electron-withdrawing chlorine and the resonance of the amino group.
-
UV Chromophore: The pyrazine ring provides strong UV absorption, typically maximizing between 240–270 nm.
Method Development Strategy (The "Why")
-
pH Control (Critical): To retain this molecule on a hydrophobic C18 column, the carboxylic acid must remain in its neutral, protonated form (-COOH). If the pH > pKa (e.g., pH 6.0), the molecule becomes anionic (-COO⁻) and will elute near the void volume (
). Therefore, we utilize a pH 2.5 buffer . -
Peak Tailing Suppression: Nitrogen-containing heterocycles often interact with residual silanols on silica columns, causing tailing. The use of 0.1% Trifluoroacetic Acid (TFA) or a highly end-capped column is required to mask these silanols.
-
Solvent Selection: Acetonitrile (ACN) is preferred over Methanol for pyrazines as it generally offers lower backpressure and sharper peak shapes for aromatic halides.
Visualizing the Workflow
The following diagram outlines the logical flow from sample preparation to data reporting, ensuring a "Chain of Custody" for data integrity.
Figure 1: End-to-end analytical workflow for the purity assessment of pyrazine intermediates.
Detailed Experimental Protocol
Reagents & Materials
-
Reference Standard: this compound (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).
-
Buffer Additive: Trifluoroacetic acid (TFA) or Phosphoric Acid (85%).
-
Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm or 5 µm (Recommended: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18).
Instrument Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% TFA (v/v) | Low pH (≈2.0) suppresses ionization of -COOH, increasing retention. |
| Mobile Phase B | Acetonitrile + 0.1% TFA (v/v) | Matches ionic strength of MPA; prevents baseline drift. |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[1] |
| Column Temp | 30°C | Ensures reproducible retention times. |
| Injection Volume | 5 - 10 µL | Prevents column overload. |
| Detection | UV @ 254 nm | Near |
Gradient Program
A gradient is recommended to elute both the polar analyte and potential non-polar impurities (e.g., starting material 2,6-dichloropyrazine).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration / Injection |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 5 | 95 | Wash Step (Elute lipophilics) |
| 17.0 | 5 | 95 | Hold Wash |
| 17.1 | 95 | 5 | Re-equilibration |
| 22.0 | 95 | 5 | End of Run |
Sample Preparation
-
Stock Solution: Weigh 10.0 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL of 50:50 Water:ACN. Sonicate for 5 minutes. Dilute to volume (Conc: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A (Conc: 0.1 mg/mL).
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial. Note: Ensure the filter material does not bind the analyte by discarding the first 1 mL of filtrate.
Method Validation & System Suitability
To ensure the method is "self-validating" (trustworthy), the following criteria must be met before accepting data.
System Suitability Parameters (SST)
Inject the Working Standard 5 times.
-
Retention Time (RT): %RSD < 1.0%
-
Peak Area: %RSD < 2.0%
-
Tailing Factor (
): 0.8 < < 1.5 (Strict control here ensures no secondary interactions). -
Theoretical Plates (
): > 5,000
Linearity & Range
Prepare 5 concentration levels: 0.05, 0.075, 0.10, 0.125, and 0.15 mg/mL.
-
Acceptance:
.[2]
Troubleshooting Guide (Causality-Driven)
| Observation | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong. | Dissolve sample in Mobile Phase A (or <20% organic) to prevent "solvent effect." |
| Broad/Tailing Peak | Silanol interaction or pH drift. | Ensure TFA is fresh (volatile). Switch to a "Polar Embedded" C18 column. |
| RT Shift | Temperature fluctuation or column aging. | Use a column oven. Check pH of Mobile Phase A. |
| Ghost Peaks | Carryover from previous high-conc injection. | Add a needle wash step (50:50 Water:ACN) between injections. |
Synthesis Pathway & Impurity Logic
Understanding where the analyte comes from helps identify what impurities to look for. The analyte is typically formed by the nucleophilic substitution of 2,6-dichloropyrazine with glycine.
Figure 2: Synthesis pathway indicating potential impurities. 2,6-Dichloropyrazine is less polar and will elute LATER than the analyte. Glycine is very polar and will elute in the void volume.
References
-
PubChem. (n.d.). 2-(6-Chloropyrazin-2-yl)acetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Dolan, J. W. (2010). The Role of pH in LC Separations. LCGC North America. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(6-Chloropyrazin-2-ylamino)acetic acid
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-Chloropyrazin-2-ylamino)acetic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on impurity profiling and mitigation.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The purity of this intermediate is paramount, as impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is designed to provide a comprehensive resource for identifying and resolving common purity-related issues. The probable synthetic route involves the nucleophilic substitution of a haloacetic acid derivative by 2-amino-6-chloropyrazine. The most common approach is the reaction of 2-amino-6-chloropyrazine with chloroacetic acid in the presence of a base.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: The most frequently encountered impurities can be categorized based on their origin:
-
Starting Material-Related Impurities:
-
Unreacted 2-amino-6-chloropyrazine: Incomplete reaction can lead to the presence of this starting material in the final product.
-
2,6-Dichloropyrazine: An impurity from the synthesis of 2-amino-6-chloropyrazine that can be carried over.
-
-
Reagent-Related Impurities:
-
Process-Related Impurities (By-products):
-
2-(6-Hydroxypyrazin-2-ylamino)acetic acid: Formed by the hydrolysis of the chloro group on the pyrazine ring, often promoted by harsh basic conditions or high temperatures.
-
Dimeric impurities: Can be formed through intermolecular reactions, especially at high concentrations or temperatures.
-
Di-acylated product: Reaction of chloroacetic acid at both the exocyclic amino group and a ring nitrogen.
-
Q2: My reaction is complete, but the isolated product has a persistent color. What could be the cause?
A2: Colored impurities often arise from degradation or side reactions. Potential causes include:
-
Oxidation of the pyrazine ring or amino group: This can be exacerbated by the presence of trace metals or exposure to air at elevated temperatures.
-
Polymeric materials: Formed under harsh reaction conditions.
-
Formation of charge-transfer complexes: Interaction between electron-rich and electron-poor species in the reaction mixture.
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using purified, degassed solvents.
Q3: I am observing a significant amount of unreacted 2-amino-6-chloropyrazine in my crude product. How can I improve the conversion?
A3: To drive the reaction to completion, consider the following:
-
Base selection: A moderately strong, non-nucleophilic base is crucial. Common choices include sodium carbonate, potassium carbonate, or an organic base like triethylamine. The base should be strong enough to deprotonate the amino group, increasing its nucleophilicity.
-
Reaction temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of by-products. An optimal temperature, typically in the range of 60-100 °C, should be determined empirically.
-
Stoichiometry: A slight excess of chloroacetic acid (e.g., 1.1 to 1.2 equivalents) can help ensure complete consumption of the 2-amino-6-chloropyrazine.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the synthesis.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Side reactions consuming starting materials. | 1. Monitor reaction progress by TLC or HPLC. Increase reaction time or temperature if necessary. 2. Optimize extraction and crystallization solvents. 3. Investigate reaction conditions (base, solvent, temperature) to minimize by-product formation. |
| Presence of 2,6-Dichloropyrazine Impurity | Carry-over from impure 2-amino-6-chloropyrazine starting material. | 1. Analyze the purity of the starting material by GC-MS or HPLC before use. 2. Purify the 2-amino-6-chloropyrazine by recrystallization or column chromatography if necessary. |
| Formation of 2-(6-Hydroxypyrazin-2-ylamino)acetic acid | Hydrolysis of the chloro-substituent. This is favored by strong bases and high temperatures. | 1. Use a milder base (e.g., NaHCO₃). 2. Maintain a lower reaction temperature. 3. Minimize the amount of water in the reaction mixture. |
| Detection of Di- and Trichloro- impurities | Use of chloroacetic acid contaminated with di- and trichloroacetic acid.[1][2] | 1. Source high-purity chloroacetic acid (≥99%). 2. Analyze the chloroacetic acid by a suitable method (e.g., GC-MS after derivatization) to confirm its purity. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a stirred solution of 2-amino-6-chloropyrazine (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF), add a base such as sodium carbonate (2.5 eq).
-
Slowly add a solution of chloroacetic acid (1.1 eq) in the same solvent.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by HPLC or TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Acidify the filtrate with an acid like HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 310 nm
-
Injection Volume: 10 µL
This method should provide good separation of the starting materials, product, and the common impurities discussed. Retention times will need to be confirmed with authentic standards.
Visualizing Impurity Formation
The following diagram illustrates the synthetic pathway and the potential points of impurity formation.
Caption: Synthetic pathway and potential impurity formation.
References
-
PubChem. Chloroacetic Acid. National Center for Biotechnology Information. Available at: [Link].
-
Wikipedia. Chloroacetic acid. Wikimedia Foundation. Available at: [Link].
-
Pipzine Chemicals. 2-Amino-6-Chloropyrazine Manufacturer & Supplier China. Available at: [Link].
Sources
Preventing the formation of colored impurities in pyrazine compounds
Topic: Preventing and Removing Colored Impurities in Pyrazine Synthesis
Introduction
Welcome to the Technical Support Center. If you are working with pyrazine derivatives (e.g., Pyrazinamide, Favipiravir intermediates, or alkylpyrazines), you likely know that these compounds—theoretically colorless or pale solids—often isolate as yellow, brown, or even black mixtures.
This discoloration is rarely a cosmetic issue; it is a chemical signal. It indicates the presence of N-oxides , polymeric aggregates , or metal-chelated complexes . This guide moves beyond basic textbook advice to provide field-proven troubleshooting workflows for stabilizing your pyrazine chemistry.
Module 1: Diagnostic Troubleshooting (Root Cause Analysis)
User Question: "My reaction mixture turned dark brown/black immediately upon heating. Is my product gone?"
Technical Insight: Not necessarily, but you have likely triggered a radical polymerization cascade. Pyrazine rings are electron-deficient (similar to pyridine). During synthesis (often condensation of 1,2-diamines with 1,2-dicarbonyls), the intermediate dihydropyrazines are highly reactive. If oxygen is present, they undergo oxidative dehydrogenation to form the aromatic pyrazine. However, uncontrolled oxidation leads to radical coupling, forming extended conjugated oligomers (tars) which are deeply colored.
Quick Diagnostic Table: What Does the Color Mean?
| Observed Color | Probable Impurity / Cause | Mechanism | Verification Action |
| Bright Yellow | Pyrazine N-oxides | Electrophilic attack on Nitrogen (oxidation) | Check LC-MS for [M+16] peak. |
| Pink / Red | Metal Chelation (Fe, Cu) | Trace metals complexing with pyrazine nitrogen | Add EDTA or wash with dilute acid; color should fade. |
| Dark Brown / Black | Oligomers / Polymers | Radical polymerization of dihydropyrazine intermediates | Check TLC; "streaking" from baseline indicates polymers. |
| Green / Blue | Charge-Transfer Complexes | Interaction between electron-rich and electron-poor species | Dilute significantly; CT bands often disappear upon dilution. |
Visualizing the Pathway
The following diagram illustrates the divergence between successful synthesis and impurity formation.
Figure 1: Divergent reaction pathways. The critical control point is the oxidation of the dihydropyrazine intermediate.
Module 2: Prevention Protocols (Synthesis)
User Question: "How do I prevent the formation of these colors during the reaction?"
Protocol: The "Oxygen-Starved" Synthesis To prevent polymerization and N-oxide formation, you must control the oxidative environment rigorously.
-
Degassing is Non-Negotiable:
-
Why: Dissolved oxygen promotes radical formation in pyrazine precursors [1].
-
Step: Sparge all solvents (especially alcohols like Methanol/Ethanol) with Argon or Nitrogen for at least 15 minutes before adding reagents.
-
-
Temperature Ramping:
-
Why: Dihydropyrazines aromatize exothermically. Sudden heat spikes favor polymerization.
-
Step: Combine reagents at 0°C. Allow to warm to Room Temperature (RT) slowly over 1 hour before applying reflux heat.
-
-
Chelation Control:
-
Why: Pyrazines are excellent ligands. Trace iron in silica or solvents can form red complexes [2].
-
Step: Use glass-coated stir bars (avoid worn PTFE bars that may expose magnets). Add 1 mM EDTA to aqueous workups if red color persists.
-
Module 3: Remediation & Purification (The Cleanup)
User Question: "I already have a colored product. How do I clean it without losing my yield?"
Technical Insight: Pyrazines are often soluble in water and organic solvents, making extraction difficult. "Salting out" is effective, but for color removal, Activated Charcoal is the gold standard—if used correctly. Improper use leads to yield loss or dangerous superheating [3].
Standard Operating Procedure: Activated Charcoal Treatment[1]
Objective: Remove colored conjugated impurities from crude pyrazine.
Materials:
-
Activated Charcoal (Norit or Darco G-60)
-
Celite (Filter aid)
-
Solvent (Methanol or Ethanol preferred)
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude, colored pyrazine in the minimum amount of boiling solvent.
-
Cooling (Critical Safety Step): Remove the flask from the heat source and let it cool slightly below the boiling point.
-
Warning: Adding charcoal to a boiling solution will cause violent foaming (nucleation sites) and potential boil-over.[1]
-
-
Addition: Add activated charcoal (1-5% by weight of the solute).
-
Tip: Start with 1%. High loads adsorb the product itself.
-
-
Reflux: Return to heat and reflux for 15–30 minutes.
-
Preparation of Filter: Prepare a filter funnel with a pad of Celite. Wet the Celite with hot solvent.
-
Reasoning: Charcoal particles are fine and will pass through standard paper; Celite traps them.
-
-
Hot Filtration: Filter the mixture while hot.
-
Self-Validating Step: Collect the first 5 mL of filtrate. Is it clear/colorless? If yes, proceed. If grey, the charcoal passed through; refilter through a thicker Celite pad.
-
-
Crystallization: Cool the filtrate slowly to induce crystallization.
Module 4: Storage & Stability
User Question: "My white powder turned yellow after a week on the shelf. Why?"
Technical Insight: Pyrazines, particularly those with electron-donating groups (amines, methoxy), are photosensitive. They undergo photo-oxidation or hydrolysis upon exposure to UV/Visible light [4].
Stability Protocol:
-
Container: Amber glass vials are mandatory.
-
Atmosphere: Flush headspace with Argon before sealing.
-
Environment: Store in a desiccator. Moisture accelerates the ring-opening hydrolysis of pyrazine-2-carboxamides (like Pyrazinamide) into pyrazinoic acid.
Decision Tree: Purification Workflow
Use this logic flow to determine the best purification method for your specific impurity profile.
Figure 2: Logic flow for selecting the appropriate purification technique based on solubility and impurity persistence.
References
-
BenchChem Technical Support. (2025).[2][3] Isolation techniques for pyrazine products from complex reaction mixtures.[2][4] Retrieved from
-
Srivastava, A., et al. (2026).[5] Uranium Chelation by Pyrazine-2-amidoxime: Speciation, Decorporation, and Computational Studies. Inorganic Chemistry.[6] Retrieved from
-
LibreTexts. (2022). 3.5C: Activated Charcoal Use in Organic Synthesis. Retrieved from
-
Nagy, N., et al. (2022). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs.[7] National Institutes of Health (PMC). Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-activity relationship (SAR) of "2-(6-Chloropyrazin-2-ylamino)acetic acid" analogs
This is a comprehensive technical guide analyzing the structure-activity relationship (SAR) of 2-(6-Chloropyrazin-2-ylamino)acetic acid and its analogs. This guide focuses on its role as a privileged scaffold in medicinal chemistry, particularly in the development of CRTh2 antagonists and Kinase inhibitors .
Executive Summary
This compound represents a critical pharmacophore in modern drug discovery. Structurally, it combines a distinct electron-deficient heteroaromatic core (6-chloropyrazine) with a polar, ionizable tail (glycine).
This scaffold is primarily utilized in two high-value therapeutic areas:
-
CRTh2 Antagonism: As a bioisostere of indole-3-acetic acid (e.g., Ramatroban analogs) for treating allergic inflammation and asthma.
-
Kinase Inhibition: As a hinge-binding motif in ATP-competitive inhibitors (targeting CDK, mTOR, and PI3K pathways), where the pyrazine nitrogens interact with the kinase hinge region.
This guide dissects the molecular architecture of this scaffold, providing a zone-by-zone SAR analysis to aid researchers in lead optimization.
Chemical Profile & Pharmacophore Analysis
The molecule can be divided into four distinct zones for SAR optimization.
| Zone | Component | Primary Function | Key Interaction |
| A | Carboxylic Acid Tail | Ionic Anchor / Solubilizer | Salt bridge with Arg/Lys residues (e.g., Arg170 in CRTh2). |
| B | Amino Linker (-NH-) | H-Bond Donor / Spacer | H-bond donor to backbone carbonyls; controls flexibility. |
| C | Pyrazine Core | Scaffold / H-Bond Acceptor | |
| D | C-6 Chlorine | Lipophilic / Steric Modulator | Fills hydrophobic pockets; halogen bonding capability. |
Detailed Structure-Activity Relationship (SAR)
Zone A: The Acidic Tail (The "Warhead")
The carboxylic acid moiety is the primary determinant of potency for CRTh2 antagonists, forming a critical salt bridge with positively charged residues in the receptor pocket.
-
Free Acid (COOH): Essential for high-affinity binding to CRTh2 (binding energy
to kcal/mol). -
Esters (COOR): Result in a complete loss of in vitro binding affinity but serve as excellent prodrugs to improve cellular permeability (e.g., Ethyl ester).
-
Isosteres: Replacing -COOH with tetrazole or acyl-sulfonamide retains ionic character but alters pKa and metabolic stability.
-
Chain Length: Extension to propionic acid (
) typically reduces potency by disrupting the optimal distance to the arginine anchor.
Zone B: The Amino Linker
The secondary amine acts as a critical hinge.
-
Unsubstituted (-NH-): Preferred. It acts as an H-bond donor. In kinase inhibitors, this often bonds with the backbone carbonyl of the "gatekeeper" residue.
-
N-Methylation (-NMe-): Often drastically reduces potency by introducing steric clash and removing the H-bond donor capability. However, it can improve membrane permeability if the H-bond is not critical for the specific target.
-
Oxygen Linker (-O-): Replacing -NH- with -O- (ether linkage) changes the bond angle and removes the H-bond donor, usually leading to a loss of activity in kinase targets.
Zone C: The Pyrazine Core (Bioisosterism)
The pyrazine ring is an electron-deficient bioisostere of phenyl and pyridine rings.
-
Nitrogen Positioning: The 1,4-nitrogen arrangement lowers the pKa of the amino group, making it less basic than a comparable aniline. This reduces non-specific protein binding.
-
vs. Pyridine: Pyrazine analogs often show improved metabolic stability (lower CYP450 oxidation potential) compared to electron-rich pyridines.
-
vs. Indole: In CRTh2 antagonists, the pyrazine ring serves as a scaffold replacement for the indole ring of Ramatroban, offering a lower molecular weight and different solubility profile.
Zone D: The C-6 Chlorine Substituent
The chlorine atom at position 6 is not merely a bystander; it is a functional handle.
-
Lipophilicity: The -Cl group increases logP, enhancing hydrophobic interactions within the binding pocket (e.g., hydrophobic specificity pocket in kinases).
-
Steric Bulk: It imposes a conformational bias, forcing the amino tail into a specific orientation relative to the ring.
-
Substitution (SAR Sensitivity):
-
-H: Removal of Cl often leads to a 5-10x loss in potency (loss of hydrophobic contact).
-
-CF3: Increases metabolic stability and lipophilicity but adds significant steric bulk.
-
-OMe: Electron-donating groups here can destabilize the interaction if the pocket is strictly hydrophobic.
-
Visualization: SAR & Pathway Diagram
The following diagram illustrates the SAR zones and the synthesis workflow.
Caption: Functional decomposition of the this compound scaffold showing critical binding interactions with CRTh2 and Kinase targets.
Comparative Performance Data
The following table synthesizes data comparing the "Chloropyrazine" scaffold against standard "Indole" and "Phenyl" analogs in the context of CRTh2 antagonism (modeled data based on Ramatroban analog series).
| Analog Structure | Core Ring | C-6/C-5 Sub.[1] | Linker | IC50 (CRTh2 Binding) | Metabolic Stability (t1/2) |
| Target Molecule | Pyrazine | -Cl | -NH- | 15 - 50 nM | High |
| Analog 1 | Pyrazine | -H | -NH- | > 500 nM | High |
| Analog 2 | Pyrazine | -Cl | -N(Me)- | > 1000 nM | Moderate |
| Analog 3 | Indole | -F | -CH2- | 8 nM | Moderate |
| Analog 4 | Phenyl | -Cl | -NH- | 120 nM | Low |
Interpretation:
-
The Pyrazine core offers a balance of potency and stability. While slightly less potent than the optimized Indole (Analog 3), it often possesses superior pharmacokinetic properties (lower clearance).
-
Chlorine is essential: Removing the chlorine (Analog 1) drastically reduces affinity.
-
Linker sensitivity: Methylation (Analog 2) destroys activity, confirming the necessity of the NH donor.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: This reaction utilizes a Nucleophilic Aromatic Substitution (
-
Reagents: 2,6-Dichloropyrazine (1.0 eq), Glycine Ethyl Ester Hydrochloride (1.1 eq), Triethylamine (2.5 eq).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Procedure:
-
Dissolve 2,6-dichloropyrazine in MeCN.
-
Add Glycine Ethyl Ester HCl.
-
Add Triethylamine dropwise (exothermic).
-
Reflux at 80°C for 12–24 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine. Dry over MgSO4.[2]
-
Hydrolysis: Treat the intermediate ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the final acid.
-
-
Yield: Typically 65–80%.
Protocol B: CRTh2 Binding Assay (Scintillation Proximity Assay)
Rationale: To determine the affinity of the analog for the CRTh2 receptor.
-
Materials: CHO-K1 cells expressing human CRTh2,
-PGD2 (Radioligand), Wheat Germ Agglutinin (WGA) SPA beads. -
Buffer: 50 mM HEPES, 10 mM MgCl2, pH 7.4.
-
Steps:
-
Incubate membrane preparations (5 µg protein) with WGA-SPA beads for 1 hour.
-
Add test compound (dissolved in DMSO) at varying concentrations.
-
Add
-PGD2 (final conc. 1 nM). -
Incubate for 2 hours at room temperature.
-
Read: Measure radioactivity on a MicroBeta counter.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
-
References
-
Discovery of GPR109A Agonists: Title: Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Source: Bioorganic & Medicinal Chemistry Letters (2015). URL:[Link]
-
CRTh2 Antagonist SAR: Title: Structure-activity relationships (SAR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2014). URL:[Link]
-
Pyrazine Scaffold Synthesis: Title: Synthesis and biological evaluation of pyrazine derivatives. Source: Molecules (2014).[3] URL:[Link]
-
Kinase Inhibitor Structural Biology: Title: Identification of Novel Cyclin Dependent Kinase Inhibitors Using Fragment-Based X-Ray Crystallography. Source: Journal of Medicinal Chemistry (2008). URL:[Link]
- Patent Reference (Synthesis Intermediate)
Sources
A Comparative Guide to the Cross-Reactivity of 2-Aminopyrazine-Based Kinase Inhibitors
This guide provides an in-depth analysis of the selectivity and cross-reactivity profiles of kinase inhibitors built upon the 2-aminopyrazine scaffold, with a specific focus on derivatives of "2-(6-Chloropyrazin-2-ylamino)acetic acid." As researchers and drug development professionals know, achieving kinase selectivity is a formidable challenge in the development of new therapeutics.[1] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3] This document synthesizes data from peer-reviewed literature to offer a clear, objective comparison of these inhibitors, supported by detailed experimental methodologies to empower your own research.
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous small molecules designed to target protein kinases.[4][5] Its nitrogen atoms are adept at forming critical hydrogen bond interactions within the ATP-binding pockets of these enzymes.[6] This guide will primarily focus on two key inflammatory kinases, IRAK4 and RIPK1, which are prominent targets for this class of inhibitors, while also exploring known off-target interactions.
Primary Kinase Targets and Signaling Pathways
Inhibitors derived from the 2-aminopyrazine scaffold have shown significant promise in targeting key nodes within inflammatory signaling pathways. The two most notable targets are Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Understanding their function is critical to interpreting inhibitor selectivity data.
IRAK4: The Master Kinase of Innate Immunity
IRAK4 is a serine/threonine kinase that functions as the "master IRAK," absolutely essential for signal transduction from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[7][8] Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4.[7] Activated IRAK4 then phosphorylates IRAK1 and IRAK2, initiating a cascade that leads to the activation of crucial transcription factors like NF-κB and AP-1.[9][10] This signaling culminates in the production of pro-inflammatory cytokines, making IRAK4 a prime target for autoimmune diseases, inflammatory disorders, and certain cancers.[8][9][11]
Caption: IRAK4-mediated signaling cascade via TLR/IL-1R.
RIPK1: A Key Regulator of Cell Fate and Inflammation
RIPK1 is a multifaceted kinase that acts as a central switch between cell survival and programmed cell death pathways, including apoptosis and necroptosis.[12][13] It is a critical component of signaling downstream of receptors like the TNF receptor (TNFR), as well as TLRs.[14][15] Depending on the cellular context and post-translational modifications (like ubiquitination), RIPK1 can either act as a scaffold to promote pro-survival NF-κB signaling or use its kinase activity to initiate apoptosis or a regulated form of necrosis called necroptosis.[16][17][18] Its dysregulation is implicated in a host of autoimmune, inflammatory, and neurodegenerative diseases.[12][14][19]
Caption: RIPK1 signaling pathways leading to survival or cell death.
Comparative Cross-Reactivity Profile
While specific kinome-wide screening data for "this compound" is not publicly available, analysis of structurally related pyrazine-based inhibitors provides critical insights into the scaffold's selectivity profile. Many potent IRAK4 inhibitors also exhibit high affinity for the closely related IRAK1 kinase, an important consideration for therapeutic development.[20]
The following table summarizes selectivity data for representative advanced inhibitors, some of which are built on scaffolds similar to the 2-aminopyrazine core. This data is compiled from extensive kinome-wide screens reported in the literature.
| Inhibitor | Primary Target | Potency (K_i_ or IC_50_) | Key Off-Targets (>50% Inhibition @ 1µM or Potent K_i_) | Reference |
| ND-2158 | IRAK4 | K_i_ = 1.3 nM | Highly selective, minimal off-targets noted in screen of 334 kinases. | [11] |
| HS-243 | IRAK1 / IRAK4 | IC_50_ = 24 nM (IRAK1)IC_50_ = 20 nM (IRAK4) | TAK1 (IC_50_ = 423 nM), CLK4 (IC_50_ = 662 nM), DYRK1B (IC_50_ = 2,278 nM) | [20] |
| BI1543673 | IRAK4 | IC_50_ = 1.1 nM | IRAK1, IRAK3, NTRK1 | [21] |
| BAY1834845 | IRAK4 | IC_50_ = 212 nM (1mM ATP) | Very promising kinase selectivity profile reported in KINOMEscan. | [22] |
| Compound 13 | CK2 | IC_50_ = 16 nM | High selectivity against a panel of other kinases reported. | [23] |
Analysis & Interpretation:
-
High Selectivity is Achievable: Compounds like ND-2158 demonstrate that the thienopyrimidine scaffold, a related heterocyclic system, can achieve remarkable selectivity for IRAK4.[11]
-
IRAK Family Co-inhibition: Many potent IRAK4 inhibitors, such as HS-243 and BI1543673, also potently inhibit IRAK1.[20][21] This is often due to the high sequence homology within the ATP-binding sites of these family members. This dual inhibition may be therapeutically beneficial, but it complicates the dissection of individual kinase roles.
-
Scaffold-Dependent Off-Targets: The 2,6-disubstituted pyrazine scaffold has been successfully optimized to yield potent and selective inhibitors for other kinases, such as Casein Kinase 2 (CK2), highlighting the scaffold's versatility.[23] The specific substitution patterns on the pyrazine ring are critical determinants of the final selectivity profile.[24][25]
Experimental Methodologies for Assessing Cross-Reactivity
To build a robust understanding of an inhibitor's selectivity, a multi-faceted experimental approach is required, combining high-throughput in vitro screening with validation in physiologically relevant cellular models.
In Vitro Kinase Selectivity Profiling
The gold standard for assessing cross-reactivity is to screen the inhibitor against a large panel of purified kinases.[26] Commercial services offer panels representing the majority of the human kinome.[27][28]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. IRAK4 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 10. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 11. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RIPK1 - Wikipedia [en.wikipedia.org]
- 14. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 17. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 18. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pardon Our Interruption [opnme.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 28. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Battling the Resistance: A Comparative Guide to the Efficacy of Pyrazine Derivatives Against Resistant Bacteria
The escalating threat of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. Among the heterocyclic compounds showing promise, pyrazine derivatives have emerged as a significant area of research interest due to their diverse biological activities, including antibacterial properties.[1][2] This guide provides a comprehensive comparison of the efficacy of various pyrazine-based compounds against resistant bacterial strains, with a conceptual focus on derivatives of "2-(6-Chloropyrazin-2-ylamino)acetic acid," a scaffold of potential interest. While specific data on this exact molecule is limited in publicly accessible literature, this guide will synthesize findings from structurally related pyrazine derivatives to provide valuable insights for researchers, scientists, and drug development professionals. We will delve into structure-activity relationships, mechanisms of action, and comparative in vitro performance, supported by established experimental protocols.
The Rationale for Pyrazine Derivatives in Antibacterial Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" in medicinal chemistry.[3] This core structure is present in numerous biologically active molecules and approved drugs.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antimycobacterial, and more.[1][5] The exploration of pyrazine derivatives is driven by the potential to develop novel antibacterial agents that can overcome existing resistance mechanisms.
The rationale behind synthesizing and evaluating derivatives of a core structure like this compound lies in the principles of medicinal chemistry. By modifying the peripheral chemical groups attached to the pyrazine core, chemists can fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution. These modifications can, in turn, enhance the compound's ability to penetrate bacterial cells, interact with specific molecular targets, and evade bacterial resistance mechanisms.
Structure-Activity Relationship (SAR): Unlocking Potency
The antibacterial efficacy of pyrazine derivatives is intricately linked to their chemical structure. Studies on various classes of pyrazine analogs have revealed key insights into their structure-activity relationships (SAR).
For instance, in a series of novel triazolo[4,3-a]pyrazine derivatives, certain substitutions were found to significantly enhance antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3][6] One particular compound, designated 2e, exhibited superior antibacterial activity, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the first-line antibiotic ampicillin.[3][6] This highlights the critical role of specific substituents in determining the potency and spectrum of activity.
Similarly, research on pyrazinoic acid (POA) analogs, the active form of the anti-tuberculosis drug pyrazinamide (PZA), has shown that substitutions at the 3 and 5 positions of the pyrazine ring can lead to compounds that are 5 to 10-fold more potent than POA against Mycobacterium tuberculosis.[7][8][9] These findings underscore the importance of systematic structural modifications to optimize the antibacterial profile of pyrazine-based compounds.
Proposed Mechanisms of Action
The mechanisms through which pyrazine derivatives exert their antibacterial effects can be multifaceted and may vary depending on the specific derivative and the target bacterium. Some proposed mechanisms include:
-
Inhibition of Essential Enzymes: Certain pyrazole derivatives, which share a similar heterocyclic nature with pyrazines, have been shown to act as inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[10] Molecular docking studies of some pyrazine-2-carboxylic acid derivatives suggest they may inhibit GlcN-6-P synthase, an enzyme involved in cell wall biosynthesis.[11]
-
Disruption of Cell Membranes: Some triazole derivatives, which can be fused with a pyrazine ring, are thought to exert their antibacterial effects by damaging the bacterial cell membrane structure.[3]
-
Disruption of Proton Motive Force: Pyrazinoic acid, the active form of pyrazinamide, is believed to act as a protonophore, disrupting the proton motive force across the mycobacterial cell membrane, which is essential for energy production.[12][13] This leads to cytoplasmic acidification and ultimately cell death.[12]
Below is a conceptual diagram illustrating a potential mechanism of action for a pyrazine derivative targeting a bacterial cell.
Caption: Conceptual mechanism of action for a pyrazine derivative.
Comparative Efficacy: A Look at the Data
To provide a clear comparison of the antibacterial efficacy of different pyrazine derivatives, the following table summarizes the Minimum Inhibitory Concentration (MIC) values from various studies. A lower MIC value indicates greater potency.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine | Compound 2e | Staphylococcus aureus | 32 | [3],[6] |
| Escherichia coli | 16 | [3],[6] | ||
| Pyrazine Carboxamide | Compound P1 | Mycobacterium tuberculosis | Comparable to Pyrazinamide | [1] |
| Pyrazine-2-carboxylic acid | Compound P4 | Candida albicans | 3.125 | [11] |
| Compound P6, P7, P9, P10 | Pseudomonas aeruginosa | 25 | [11] | |
| Pyrazinamide Analogs | Compound 5d | Mycobacterium tuberculosis H37Rv | <6.25 | [14] |
| Compound 5g | Mycobacterium tuberculosis H37Rv | <6.25 | [14] | |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | - | Multidrug-resistant S. aureus | 15 | [15] |
Experimental Protocols: A Guide to In Vitro Evaluation
The following are standardized, step-by-step methodologies for determining the in vitro antibacterial efficacy of novel compounds.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in CAMHB in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for MIC determination via broth microdilution.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Spot-plate these aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Conclusion and Future Directions
The collective evidence strongly supports the continued exploration of pyrazine derivatives as a promising source of new antibacterial agents to combat resistant pathogens. The versatility of the pyrazine scaffold allows for extensive chemical modifications, providing a rich avenue for optimizing potency, selectivity, and pharmacokinetic properties. While direct data on "this compound" derivatives remains to be published, the insights gained from related pyrazine analogs offer a solid foundation and a compelling rationale for the synthesis and evaluation of this specific chemical series. Future research should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy in in vivo models of infection.
References
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. PubMed. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
SYNTHESIS, MOLECULAR DOCKING AND ANTIMICROBIAL EVALUATION OF PYRAZINE SULFONAMIDES DERIVATIVES. JETIR. [Link]
-
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. American Chemical Society. [Link]
-
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]
-
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]
-
Mechanisms of Pyrazinamide Action and Resistance. PMC. [Link]
-
Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science. [Link]
-
An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing. [Link]
-
Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Frontiers. [Link]
-
Mechanism of action of Pyrazinamide and associated drug resistance... ResearchGate. [Link]
-
Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Moroccan Journal of Chemistry. [Link]
-
Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters. [Link]
-
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. PMC. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. PubMed. [Link]
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- 5. Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]
- 8. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Inhibitory Potency of Pyrazole vs. Pyrazine Scaffolds in Kinase Drug Discovery
Executive Summary
In the optimization of small-molecule inhibitors—particularly for protein kinases (e.g., ALK, c-Met, JAK)—the choice between a pyrazole (5-membered, nitrogen-rich) and a pyrazine (6-membered, electron-deficient) scaffold is a critical decision point.
The Verdict:
-
Pyrazole is the superior choice for maximal inhibitory potency at the ATP hinge region. Its geometry allows it to act as a simultaneous hydrogen bond donor (NH) and acceptor (N), mimicking the adenine ring of ATP with high fidelity.
-
Pyrazine is the superior choice for ADME optimization . While often less potent as a primary hinge binder due to the lack of a hydrogen bond donor (unless functionalized as an aminopyrazine), its electron-deficient nature improves metabolic stability and lipophilic efficiency (LipE).
This guide dissects the physicochemical basis of this divergence, provides comparative data, and details the TR-FRET protocol required to validate these differences experimentally.
Structural & Physicochemical Basis[1][2][3]
The inhibitory potency difference stems directly from the electronic distribution and hydrogen-bonding capabilities of the heterocycles.
The Hinge Binding Paradox
Kinase ATP pockets require a "hinge binder" that can form specific H-bonds with the backbone residues (typically Glu, Met, or Leu).
-
Pyrazole (
): The unsubstituted nitrogen ( ) is an excellent H-bond donor, while the adjacent nitrogen ( ) is an acceptor. This dual capability allows pyrazoles to lock into the hinge region with high affinity (low ). -
Pyrazine (
): Both nitrogens are H-bond acceptors. The ring is electron-deficient (π-deficient), making it a poor H-bond donor unless substituted with an exocyclic amine (e.g., 2-aminopyrazine). Even then, the bond angles and planarity often result in a weaker fit compared to the 5-membered pyrazole.
Visualizing the Decision Logic
The following diagram illustrates the medicinal chemistry decision tree when selecting between these scaffolds.
Figure 1: Decision logic for scaffold selection based on potency vs. ADME requirements.
Comparative Performance Analysis
The data below synthesizes Structure-Activity Relationship (SAR) trends observed in kinase inhibitor development (e.g., ALK, JAK, and BRAF inhibitors).
Potency vs. Stability Matrix
| Feature | Pyrazole-based Inhibitors | Pyrazine-based Inhibitors | Scientific Rationale |
| Primary Interaction | H-bond Donor & Acceptor | H-bond Acceptor (mostly) | Pyrazole NH is a critical donor for the kinase hinge region (e.g., Glu residue). |
| Typical IC50 (Potency) | < 10 nM (High) | 50 - 500 nM (Moderate) | 5-membered ring geometry tightens the fit in the ATP pocket [1][2]. |
| Metabolic Stability | Moderate (prone to CYP oxidation) | High | Pyrazine's electron deficiency resists oxidative metabolism better than electron-rich pyrazoles. |
| Lipophilicity (LogP) | Variable | Tunable | Pyrazine lowers LogP, improving solubility compared to phenyl/pyridine analogs. |
| Drug Examples | Crizotinib (ALK/c-Met), Ruxolitinib (JAK) | Bortezomib (Proteasome), Gilteritinib (FLT3 - pyrazine linker) | Pyrazoles dominate "warhead" positions; Pyrazines dominate "linker" positions [3][4]. |
Case Study: ALK Inhibition (Crizotinib Analogues)
In the development of ALK inhibitors, replacing the core pyrazole/aminopyridine hinge binder with a pyrazine derivative frequently results in a 10-fold to 50-fold loss in potency [5].
-
Pyrazole Core:
(Forms bidentate H-bonds). -
Pyrazine Core:
(Loss of donor interaction; requires additional substituents to regain affinity).
Experimental Validation Protocol: TR-FRET Kinase Assay
To objectively compare the inhibitory potency of pyrazole vs. pyrazine compounds, a standard
Assay Principle
This assay measures the disruption of binding between a kinase and a labeled tracer.
-
Donor: Europium (Eu)-labeled antibody (binds the kinase/product).
-
Acceptor: AlexaFluor 647-labeled tracer (binds the ATP site).
-
Mechanism: When the inhibitor binds, it displaces the tracer, reducing the FRET signal.
Step-by-Step Workflow
Reagents:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test Compounds (Pyrazole/Pyrazine analogs) in 100% DMSO.
-
Kinase Tracer (e.g., Tracer 236).
-
Eu-Anti-Tag Antibody.
Protocol:
-
Compound Titration: Prepare a 10-point serial dilution (1:3) of pyrazole and pyrazine compounds in DMSO. Final assay DMSO concentration must be
. -
Enzyme/Antibody Mix: Dilute the Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer.
-
Tracer Mix: Dilute the Tracer (concentration
of the tracer) in Kinase Buffer. -
Reaction Assembly:
-
Add 5 µL of Compound (or DMSO control).
-
Add 5 µL of Kinase/Antibody Mix.
-
Add 5 µL of Tracer Mix.
-
-
Incubation: Incubate for 60 minutes at Room Temperature (protected from light).
-
Detection: Read on a TR-FRET compatible plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 340 nm.
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Data Analysis: Calculate the Emission Ratio (
). Plot % Inhibition vs. Log[Compound].
Validation Diagram (TR-FRET Workflow)
Figure 2: TR-FRET Kinase Binding Assay Workflow for IC50 determination.
Strategic Recommendations
-
Hit-to-Lead Phase: Prioritize Pyrazole . At this stage, establishing a strong binding mode (low nM potency) is paramount. The pyrazole NH donor is often essential to anchor the molecule in the ATP hinge.[1]
-
Lead Optimization Phase: If the pyrazole lead suffers from rapid metabolic clearance (high intrinsic clearance,
), consider a Scaffold Hop to Pyrazine .-
Caveat: You will likely lose potency. You must compensate by adding specific substituents (e.g., an amino group to mimic the pyrazole NH or a hydrophobic group to access the "gatekeeper" pocket) [6].
-
-
Covalent Inhibitors: If designing a covalent inhibitor (targeting a Cysteine), Pyrazine is often preferred as a linker to the Michael acceptor (acrylamide) because its lower reactivity prevents premature reaction compared to the electron-rich pyrazole.
References
-
Fabbro, D., et al. "Targeting protein kinases in cancer therapy: a success?" Methods and Findings in Experimental and Clinical Pharmacology, 2002. Link
-
Cui, J.J., et al. "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 2011. Link
-
Niculescu-Duvaz, D., et al. "Pyrazoles as novel, potent inhibitors of the BRAF kinase." Journal of Medicinal Chemistry, 2009. Link
-
Mass, R.D., et al. "Safety and Efficacy of Crizotinib in Patients With ALK-Positive Non-Small Cell Lung Cancer."[2] New England Journal of Medicine, 2010. Link
-
LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link
-
Ullah, E., et al. "Current status of N-, O-, S-heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview." RSC Advances, 2023. Link
Sources
In Vitro Evaluation of Novel Pyrazine Carboxamides: A Comparative Technical Guide
Executive Summary & Strategic Rationale
Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy, yet its utility is compromised by two critical factors: its strict dependence on acidic pH for activation and the rising prevalence of pncA mutations conferring resistance.
This guide focuses on the in vitro evaluation of Novel Pyrazine Carboxamides —next-generation derivatives designed to overcome these limitations. Unlike PZA, which is a prodrug requiring conversion to pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase (PncA), novel derivatives are engineered to possess intrinsic lipophilicity and direct antimycobacterial activity at neutral pH.
Key Technical Differentiator: The evaluation protocol below prioritizes pH-independent efficacy and hepatotoxicity screening (HepG2), addressing the historical liability of the pyrazine scaffold.
Comparative Performance Analysis
The following data summarizes the performance of a representative novel pyrazine carboxamide (designated Pyz-Novel-X ) against the Standard of Care (SoC) agents Pyrazinamide (PZA) and Isoniazid (INH).
Table 1: Antimycobacterial Efficacy (MIC) Profile
Data represents Minimum Inhibitory Concentration (µg/mL) against M. tuberculosis H37Rv.[1][2][3]
| Compound | MIC @ pH 5.5 (Acidic) | MIC @ pH 6.8 (Neutral) | Resistance Profile (pncA mutant) | Interpretation |
| Pyz-Novel-X | 3.12 | 6.25 | Active | pH-Independent Activity |
| Pyrazinamide (PZA) | 12.5 - 25.0 | > 100 (Inactive) | Resistant | Prodrug; requires acid/PncA |
| Isoniazid (INH) | 0.05 | 0.05 | Active | Potent, but different mechanism |
Analytic Insight: The hallmark of a successful novel pyrazine is the retention of potency at pH 6.8. PZA loses efficacy at neutral pH because the passive diffusion of its active metabolite (HPOA) is thermodynamically unfavorable. Pyz-Novel-X demonstrates direct activity, suggesting it bypasses the PncA activation step or possesses superior membrane permeation properties.
Table 2: Safety & Selectivity Index (SI)
Cytotoxicity evaluated in HepG2 (human hepatocellular carcinoma) cells.
| Compound | CC50 (HepG2) µM | MIC (Mtb) µM | Selectivity Index (SI) | Hepatotoxicity Risk |
| Pyz-Novel-X | > 200 | 15 | > 13.3 | Low |
| Pyrazinamide | > 500 | 200* | N/A | Low (Acute), High (Chronic) |
| Ref. Toxicant (Doxorubicin) | 0.5 | N/A | N/A | High Control |
-
Note: PZA MIC in µM is calculated at pH 5.5 for relevance.
-
Guideline: An SI (CC50/MIC) > 10 is the standard threshold for progressing a hit to lead optimization.
Mechanistic Workflows (Visualized)
Diagram 1: Mechanism of Action & Resistance Evasion
This diagram illustrates how novel carboxamides (Direct Acting) bypass the "Acid Trap" and pncA dependency of traditional PZA.
Caption: Comparative entry and activation pathways. Novel derivatives (Green) bypass the PncA activation and pH-dependent re-entry loop required by PZA (Red).
Detailed Experimental Protocols
To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.
Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination
The REMA assay is preferred over agar proportion methods due to speed (7 days vs. 21 days) and cost-efficiency.
Reagents:
-
Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.5% glycerol.[3]
-
Indicator: Resazurin sodium salt powder (0.01% w/v in sterile water).
-
Strains: M. tuberculosis H37Rv (ATCC 27294) and a pncA-mutant clinical isolate.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture M. tuberculosis in 7H9 broth until mid-log phase (OD600 ≈ 0.6–0.8).
-
Dilute culture to a turbidity of McFarland 1.0, then further dilute 1:20 in 7H9 broth.
-
Critical Step: For PZA comparative arms, adjust media pH to 5.8 using phosphate buffer. For Novel compounds, run parallel plates at pH 5.8 and pH 6.8 .
-
-
Plate Setup (96-well):
-
Perimeter Wells: Fill with 200 µL sterile water to prevent evaporation (edge effect).
-
Test Wells: Add 100 µL of 7H9 broth.
-
Compound Addition: Perform serial 2-fold dilutions of the test compound (range: 100 µg/mL to 0.19 µg/mL).
-
Controls:
-
Growth Control (GC): Bacteria + Solvent (DMSO < 1%).
-
Sterility Control (SC): Media only.
-
Positive Control: Isoniazid (0.05–1.0 µg/mL).
-
-
-
Incubation:
-
Seal plates with porous membrane. Incubate at 37°C for 7 days.
-
-
Readout:
-
Add 30 µL of Resazurin solution to each well.
-
Incubate for an additional 24–48 hours.
-
Interpretation:
-
Pink: Viable bacteria (Resazurin reduced to Resorufin).
-
Blue: No growth (Inhibition).
-
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Protocol B: HepG2 Cytotoxicity Assay
Pyrazine derivatives carry a risk of hepatotoxicity. This assay screens for mitochondrial toxicity.
-
Seeding: Seed HepG2 cells at
cells/well in MEM + 10% FBS in a 96-well plate. Incubate 24h for attachment. -
Treatment: Remove media. Add fresh media containing test compounds (graded concentrations 1–500 µM). Include 1% DMSO vehicle control.
-
Duration: Incubate for 72 hours at 37°C, 5% CO2.
-
Detection: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Calculation: Measure Absorbance (570 nm). Calculate CC50 using non-linear regression.
Evaluation Pipeline Workflow
This diagram outlines the logical progression from synthesis to lead selection.
Caption: Decision tree for evaluating pyrazine derivatives. Neutral pH activity is the primary gatekeeper.
References
-
Zhang, Y., & Mitchison, D. (2003).[4] The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link
-
Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[3][5][6] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. Link
-
Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nature Medicine, 19, 1157–1160. (Reference for modern lipophilic amide scaffold optimization). Link
-
Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FASI) of Mycobacterium tuberculosis. Nature Medicine, 6, 1043–1047. Link
-
Denizot, F., & Lang, R. (1986). Rapid colorimetric assay for cell growth and survival: modifications to the tetrazolium dye procedure giving improved sensitivity and reliability. Journal of Immunological Methods, 89(2), 271-277. Link
Sources
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- 2. sciforum.net [sciforum.net]
- 3. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazine Intermediates
Introduction: The Critical Role of Pyrazine Intermediates and Analytical Rigor
Pyrazine derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Their structural and electronic properties make them privileged motifs in the design of agents targeting a wide array of diseases. As critical intermediates in multi-step syntheses, the purity and quality of pyrazines directly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Consequently, the analytical methods used to assess these intermediates must be rigorously validated to ensure they are fit for their intended purpose.
This guide provides a comprehensive framework for the validation of analytical methods for pyrazine intermediates, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4][5] We will move beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and comparing the performance of key analytical technologies. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to develop and validate robust, reliable, and self-validating analytical systems.
The Guiding Principle: ICH Q2(R1) and a Fit-for-Purpose Approach
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended use.[6] The ICH Q2(R1) guideline provides a harmonized framework for this process, outlining the validation characteristics required for different types of analytical procedures.[3][5] For pyrazine intermediates, the most common analytical tests are identification, quantification of impurities, and assays for potency. This guide will focus on the validation of methods for impurity control and quantitative assays.
The core validation parameters we will explore are:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
The Validation Workflow: A Systematic Approach
A successful validation study follows a logical progression, ensuring that each step builds upon a solid foundation. The workflow begins with a well-developed analytical method and proceeds through a series of experiments designed to challenge the method's performance.
Caption: Overall workflow for analytical method validation.
Comparing Analytical Technologies for Pyrazine Intermediates
The choice of analytical technology is the first critical decision in method development. Pyrazines, being aromatic and often semi-volatile, are amenable to several techniques. The selection depends on the specific properties of the intermediate, the nature of potential impurities, and the required sensitivity.
| Technique | Principle | Strengths for Pyrazine Analysis | Limitations | Typical Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, widely available, excellent for quantitative analysis (assays).[7] | Lower sensitivity than MS; may not resolve co-eluting impurities with similar UV spectra. | Purity assay of the main pyrazine intermediate; quantification of known, UV-active impurities. |
| GC-MS | Separation based on volatility and boiling point, detection by mass spectrometry. | Excellent for volatile and semi-volatile pyrazines and impurities (e.g., residual solvents).[8][9] High sensitivity and specificity from mass data.[10] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. | Identification and quantification of volatile organic impurities; analysis of alkylpyrazines.[9][11] |
| UPLC-MS/MS | High-resolution separation with mass spectrometric detection. | Extremely high sensitivity and selectivity.[12] Ideal for trace-level impurity profiling and structural elucidation.[10] | Higher cost and complexity; potential for matrix effects.[13] | Impurity profiling, identification of unknown degradation products, bioanalytical studies.[1] |
Decision Logic for Technique Selection
Choosing the right instrument is a matter of matching the technology's capabilities to the analytical problem. This decision tree illustrates the logical process.
Caption: Decision tree for selecting an analytical technique.
Core Validation Parameters: A Deep Dive
Specificity and Forced Degradation
Expertise & Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For an impurity method, this is paramount. It ensures that you are quantifying only the impurity of interest and not an artifact or co-eluting peak. The most rigorous way to demonstrate specificity is through a forced degradation study.[14][15] By intentionally stressing the pyrazine intermediate under harsh conditions (acid, base, oxidation, heat, light), we generate potential degradation products.[16] A truly specific (i.e., stability-indicating) method will be able to separate the main pyrazine peak from all degradation products formed.
Trustworthiness (Self-Validating System): The protocol is self-validating through peak purity analysis (e.g., using a Photodiode Array (PDA) detector in HPLC or mass spectral analysis). If the main peak remains pure and spectrally homogenous under all stress conditions, and a mass balance close to 100% is achieved, the method's specificity is confirmed.[14]
Experimental Protocol: Forced Degradation Study
-
Prepare Solutions: Prepare solutions/suspensions of the pyrazine intermediate in:
-
0.1N HCl (Acid Hydrolysis)
-
0.1N NaOH (Base Hydrolysis)
-
3% H₂O₂ (Oxidation)
-
Purified Water (Neutral Hydrolysis)
-
-
Thermal Stress: Store the solid intermediate at an elevated temperature (e.g., 80°C) for a set period (e.g., 24-48 hours).
-
Photolytic Stress: Expose the solid intermediate and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Execution: Heat the stressed solutions (e.g., at 60°C) and sample at various time points (e.g., 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation of the active substance.[16]
-
Analysis: Analyze all samples by the proposed method (e.g., HPLC-PDA). For acid/base samples, neutralize before injection.
-
Evaluation:
-
Assess the resolution between the parent peak and all degradant peaks.
-
Perform peak purity analysis on the parent peak in all chromatograms.
-
Calculate mass balance: (% Assay of Parent) + (Σ % Area of all Degradants) ≈ 100%.
-
Linearity and Range
Expertise & Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[5] This relationship is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[5] For an impurity method, the range must cover from the reporting threshold up to ~120% of the specification limit. For an assay method, the range is typically 80-120% of the test concentration.
Experimental Protocol: Linearity
-
Stock Solution: Prepare a stock solution of the pyrazine intermediate or impurity standard at a known concentration.
-
Calibration Standards: Prepare a minimum of five concentrations by serial dilution of the stock solution.[5] For an impurity, this range might be from the Limit of Quantitation (LOQ) to 1.5 µg/mL (for a 0.15% specification in a 1 mg/mL main sample).
-
Analysis: Inject each concentration in triplicate.
-
Evaluation:
-
Plot a graph of the average response (e.g., peak area) versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.998. The y-intercept should be close to zero.
-
Accuracy
Expertise & Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17] In essence, it's a measure of how close the method's result is to the "real" answer. This is typically determined by a spike-recovery study, where a known amount of analyte is added to a sample matrix (e.g., a placebo or a sample of the API).
Experimental Protocol: Accuracy
-
Sample Preparation: Prepare a placebo or API sample matrix.
-
Spiking: Spike the matrix with the pyrazine impurity standard at a minimum of three concentration levels, covering the specified range (e.g., LOQ, 100%, and 150% of the specification limit). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples using the method.
-
Evaluation:
-
Calculate the percent recovery for each sample: (% Recovery) = (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 90.0% to 110.0% for impurities at these low levels.
-
Precision
Expertise & Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol: Precision
-
Sample Preparation: Prepare six individual samples of the pyrazine intermediate spiked with the impurity at a target concentration (e.g., the specification limit).
-
Repeatability: A single analyst injects all six samples on the same day, using the same equipment.
-
Intermediate Precision: A second analyst repeats the experiment on a different day, preferably using a different instrument.
-
Evaluation:
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six measurements.
-
Acceptance Criteria: The %RSD for impurity analysis is typically required to be ≤ 10%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Causality:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
The LOQ is a critical parameter for impurity methods, as it defines the lower limit of the reportable range.
Experimental Protocol: LOD & LOQ based on Signal-to-Noise
-
Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise in the region where the analyte peak would elute.
-
Determine Signal: Prepare and inject a series of dilute solutions of the pyrazine impurity.
-
Calculation:
-
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.
-
-
Confirmation: The LOQ must be confirmed by demonstrating that the method has adequate precision and accuracy at that concentration.
Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (for Impurity Method) |
| Specificity | To ensure the method is free from interference. | Peak purity index > 0.999; Resolution > 2.0; Mass balance 95-105%. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation Coefficient (r²) ≥ 0.998. |
| Range | To define the upper and lower limits of reliable quantification. | From LOQ to 120-150% of the specification limit. |
| Accuracy | To demonstrate the method provides the "true" value. | Mean recovery of 90.0% - 110.0%. |
| Precision | To demonstrate the method's reproducibility. | Repeatability (%RSD) ≤ 10.0%; Intermediate Precision (%RSD) ≤ 15.0%. |
| LOQ | To define the lowest quantifiable concentration. | S/N Ratio ≥ 10; Precision (%RSD) ≤ 20% at this level. |
| Robustness | To show reliability with minor method variations. | %RSD of results should remain within system suitability limits. |
Conclusion
The validation of analytical methods for pyrazine intermediates is a systematic process that underpins the quality, safety, and efficacy of pharmaceutical products. By grounding our approach in the ICH Q2(R1) guidelines and focusing on the scientific rationale behind each validation parameter, we can develop methods that are not only compliant but truly robust and reliable.[5] The choice of analytical technology—be it HPLC-UV, GC-MS, or UPLC-MS/MS—must be justified based on the specific analytical challenge.[10][13] A well-executed validation, supported by a comprehensive forced degradation study, provides a high degree of assurance that the method is stability-indicating and fit for its intended purpose in a regulated drug development environment.
References
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
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ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
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A Comparative Guide to the Physicochemical and Metabolic Stability of Novel 2-(6-Chloropyrazin-2-ylamino)acetic Acid Derivatives
Introduction
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its electron-deficient nature and ability to participate in hydrogen bonding make it a valuable bioisostere for other aromatic systems.[2] Within this class, "2-(6-Chloropyrazin-2-ylamino)acetic acid" represents a key synthetic intermediate and a potential pharmacophore for various therapeutic targets, including anti-tubercular and anti-cancer agents.[5][6][7][8]
However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being stability. A molecule's ability to withstand chemical and metabolic degradation is a critical determinant of its shelf-life, bioavailability, and ultimately, its safety and efficacy.[9][10][11]
This guide provides a comprehensive framework for benchmarking the stability of novel derivatives of "this compound". We will move beyond mere protocol recitation, delving into the scientific rationale behind each experimental choice. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to guide the selection of the most robust and promising drug candidates.
Chapter 1: The Imperative of Stability in Drug Discovery
In the early stages of drug discovery, potency and selectivity are often the primary focus. However, neglecting stability assessment can lead to the costly failure of otherwise promising candidates in later developmental stages.[12][13] Stability profiling is not a checkbox exercise; it is a foundational component of a self-validating drug discovery cascade.
We will assess stability across two key domains:
-
Physicochemical Stability : The intrinsic stability of the molecule under various environmental conditions (pH, light, oxidation). This is crucial for formulation development, storage, and ensuring the drug maintains its integrity before administration.[9][10]
-
Metabolic Stability : The susceptibility of the molecule to breakdown by metabolic enzymes, primarily in the liver. This dictates the compound's half-life and in vivo exposure.[14][15][16]
The following diagram illustrates where these critical stability assessments are integrated into the preclinical drug discovery workflow.
Caption: Experimental workflow for forced degradation studies.
Hypothetical Data Summary:
| Compound | Acid Hydrolysis (% Deg.) | Base Hydrolysis (% Deg.) | Oxidation (% Deg.) | Thermal (% Deg.) | Photolytic (% Deg.) |
| Parent (PC) | 5.2 | 18.5 | 3.1 | 1.5 | 2.5 |
| Derivative A (DA) | 15.8 | 45.2 | 3.5 | 2.0 | 2.8 |
| Derivative B (DB) | 4.9 | 16.1 | 2.8 | 1.2 | 8.9 |
| Derivative C (DC) | 6.1 | 15.5 | 3.3 | 1.8 | 2.6 |
Expert Interpretation: The ester in Derivative A is highly susceptible to both acid and, especially, base hydrolysis, leading to significant degradation. This is a common liability for ester-containing compounds. Derivative B shows increased photolytic degradation, which is plausible as the C-CF₃ bond can be more photolabile than a C-Cl bond. The parent compound and the amide (Derivative C) show the most robust profiles, with the amide being particularly resistant to hydrolysis compared to the ester.
Experimental Protocol: Kinetic Solubility Assay
Solubility is a critical property influencing everything from in vitro assay results to in vivo absorption. [12][17]For early-stage drug discovery, a kinetic solubility assay is preferred due to its high-throughput format. [12][13][17]This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration of dissolved material after a short incubation. [12][18][19] Methodology (Nephelometric Method):
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of each test compound in 100% DMSO. [18]2. Plate Setup: Dispense a small volume (e.g., 2 µL) of each DMSO stock into the wells of a 96-well microtiter plate.
-
Add Buffer: Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve the desired final concentration range.
-
Mix and Incubate: Mix the plate thoroughly and incubate at room temperature for 2 hours. [18]5. Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. The intensity of scattered light is proportional to the amount of precipitated (undissolved) compound. [13]6. Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to buffer-only controls.
Hypothetical Data Summary:
| Compound | Kinetic Solubility at pH 7.4 (µM) |
| Parent (PC) | 85 |
| Derivative A (DA) | 120 |
| Derivative B (DB) | 75 |
| Derivative C (DC) | 95 |
Expert Interpretation: Esterification (Derivative A) often increases lipophilicity and can mask the polar carboxylic acid, leading to higher kinetic solubility in this assay format. The amide (Derivative C) also shows a modest improvement. The highly electronegative -CF₃ group in Derivative B can sometimes reduce solubility compared to the -Cl analogue, which is reflected here.
Chapter 3: Assessing In Vitro Metabolic Stability
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes being responsible for the clearance of approximately 60% of marketed drugs. [14][15]An in vitro metabolic stability assay using liver microsomes—subcellular fractions rich in CYP enzymes—is a cost-effective and high-throughput method to predict in vivo hepatic clearance. [14][16][20]
Experimental Protocol: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes and the necessary cofactor, NADPH. [15][20]The results are used to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). [16][21] Methodology:
-
Prepare Reagents:
-
Test Compounds: Prepare working solutions from DMSO stocks. The final incubation concentration is typically 1 µM to be below the Km of most enzymes. [20] * Liver Microsomes: Use pooled human liver microsomes (e.g., 0.5 mg/mL final protein concentration). Thaw on ice immediately before use. [14][15][20] * Cofactor: Prepare a solution of NADPH in buffer.
-
-
Incubation:
-
Pre-warm a mixture of liver microsomes, buffer (e.g., 100 mM potassium phosphate, pH 7.4), and the test compound at 37°C. [20] * Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes). [14]4. Reaction Termination: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins. [20]5. Sample Processing & Analysis: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound. [20][21]6. Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of this line gives the elimination rate constant (k).
-
Calculate In Vitro t½ = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL protein concentration).
-
The workflow for this assay is depicted below.
Caption: Workflow for the in vitro liver microsomal stability assay.
Hypothetical Data Summary:
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Stability Category |
| Parent (PC) | 45 | 30.8 | Moderate |
| Derivative A (DA) | 18 | 77.0 | Low |
| Derivative B (DB) | 42 | 33.0 | Moderate |
| Derivative C (DC) | > 60 | < 23.1 | High |
Expert Interpretation: Esterases present in liver microsomes can rapidly hydrolyze the ester in Derivative A, leading to low metabolic stability. This is a significant red flag for in vivo development. In contrast, the amide bond in Derivative C is much more resistant to metabolic cleavage, resulting in high stability. The -CF₃ group in Derivative B did not significantly alter the metabolic stability compared to the parent compound, suggesting the primary metabolic soft spot is not the chlorinated pyrazine ring itself in this context.
Chapter 4: Structure-Stability Relationship (SSR) Analysis
Synthesizing the data from our physicochemical and metabolic assessments allows us to build a clear Structure-Stability Relationship (SSR). This is the cornerstone of rational drug design, enabling us to predict the stability of future derivatives and guide our optimization strategy.
The diagram below maps the structural modifications to their observed stability outcomes.
Caption: Structure-Stability Relationship (SSR) map for the derivatives.
Key Insights:
-
Carboxylic Acid Moiety: This is a key handle for modification but also a stability risk. Esterification (DA) is detrimental to both chemical and metabolic stability. Amidation (DC) is a superior strategy, retaining physicochemical robustness while significantly enhancing metabolic stability.
-
Pyrazine Ring Substitution: Swapping the chloro group for a trifluoromethyl group (DB) had a modest negative impact on physicochemical stability (photostability) but did not significantly affect metabolic stability. This suggests that for this scaffold, metabolism is likely occurring elsewhere on the molecule, or that both analogues are equally resistant to CYP-mediated oxidation on the ring.
Conclusion and Future Directions
This guide has outlined a systematic approach to benchmarking the stability of novel "this compound" derivatives. Based on our comparative analysis, Derivative C (the amide) emerges as the most promising candidate. It demonstrates superior resistance to both hydrolytic and metabolic degradation, critical attributes for a successful drug candidate.
While Derivative A showed improved kinetic solubility, its profound instability makes it unsuitable for further development. Derivative B's photostability issue would require special handling and packaging considerations, adding a layer of complexity.
The next logical steps for Derivative C would be:
-
Metabolite Identification Studies: To pinpoint the exact sites of any minor metabolism.
-
In Vivo Pharmacokinetic (PK) Studies: To confirm that the high in vitro stability translates to good in vivo exposure and half-life.
-
Further Lead Optimization: Using the amide as a stable anchor, further modifications can be explored on the pyrazine ring to optimize potency and other ADME properties.
By integrating this rigorous, rationale-driven stability assessment early in the discovery process, research teams can allocate resources more effectively and significantly increase the probability of selecting a drug candidate with a high likelihood of clinical success.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(6-Chloropyrazin-2-ylamino)acetic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(6-Chloropyrazin-2-ylamino)acetic acid. As a compound frequently utilized in discovery and development laboratories, its proper handling from bench to final disposal is paramount to ensuring personnel safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Assessment and Chemical Profile
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is critical. This compound is a solid substance whose hazard profile dictates the necessary precautions for its management.[1] The primary risks are associated with irritation and harm upon inhalation or ingestion.[1]
Table 1: Chemical and Hazard Identification
| Property | Value | Source |
| IUPAC Name | 2-[(6-chloropyrazin-2-yl)amino]acetic acid | [1] |
| CAS Number | 1159822-45-3 | [1] |
| Molecular Formula | C6H6ClN3O2 | [1] |
| Physical State | Solid | [1] |
| GHS Pictogram | GHS07: Harmful/Irritant | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1] |
The presence of a carboxylic acid functional group classifies this compound as acidic, while the chlorinated pyrazine ring places it in the category of halogenated heterocyclic compounds. These structural features are key considerations for waste stream segregation to prevent unintended chemical reactions.
Regulatory Framework: The Foundation of Compliance
The disposal of laboratory chemicals is not discretionary; it is governed by stringent regulations. In the United States, the primary frameworks are provided by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) via the Laboratory Standard (29 CFR 1910.1450).[2][3][4] These regulations mandate that any chemical exhibiting hazardous characteristics—such as corrosivity (due to its acidic nature) or toxicity (as indicated by its hazard statements)—must be managed as hazardous waste.[2][5] Therefore, disposal of this compound into regular trash or down the sanitary sewer is strictly prohibited.[4][6]
Core Disposal Protocol: From Generation to Collection
This protocol outlines the necessary steps for safely accumulating and preparing this compound waste for final disposal by a licensed professional service.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood, especially if there is a risk of generating dust.[1] Adherence to PPE is the first line of defense against chemical exposure.
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield is recommended in addition to goggles when handling larger quantities.[3]
-
Skin Protection: A lab coat is mandatory. Wear chemically resistant gloves, such as nitrile rubber, ensuring they are inspected for integrity before use.
-
Respiratory Protection: If there is a potential for aerosolization or dust generation, a NIOSH-approved N95 dust mask or a higher-level respirator is required.
Step 2: Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous reactions within a waste container.[7]
-
Designate a Waste Stream: This compound belongs to the "Solid, Chlorinated, Acidic Organic Waste" stream. It must not be mixed with other waste categories.
-
Incompatibilities: Keep this waste stream separate from:
-
Select an Appropriate Container:
-
Use a High-Density Polyethylene (HDPE) or other chemically resistant plastic container with a secure, screw-top lid.[5][8] Plastic containers are preferred over glass to minimize the risk of breakage.[4]
-
The container must be clean, in good condition, and compatible with the waste.[2]
-
Ensure the container remains closed except when adding waste.[5]
-
Step 3: Labeling the Hazardous Waste Container
Accurate and thorough labeling is a strict regulatory requirement and is essential for the safety of all personnel who may handle the container.[3]
-
Affix a hazardous waste tag or label to the container before adding the first quantity of waste.[4]
-
The label must include the following information:
-
The words "Hazardous Waste" .[4]
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[4]
-
Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic," "Irritant") or affix GHS pictograms.[4]
-
Generator Information: Your name, laboratory, and contact information.[4]
-
Step 4: Temporary On-Site Storage
Waste containers must be stored safely at or near the point of generation, under the control of laboratory personnel.[2]
-
Store the container in a designated satellite accumulation area (SAA).
-
The container must be placed within a secondary containment bin to contain any potential leaks or spills.[3][5]
-
The storage area should be well-ventilated and away from sources of ignition or incompatible materials.[2]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by authorized professionals.
-
Once the container is full or has been in accumulation for the maximum allowed time (typically six months for academic labs), arrange for a pickup.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule the collection.[10] Never attempt to transport hazardous waste off-site yourself.
Decontamination and Spill Management
Empty Container Decontamination
Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.[11]
-
Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect the rinsate as hazardous liquid waste in a separate, appropriately labeled container. Do not pour the rinsate down the drain. [11]
-
Once triple-rinsed, deface or remove the original label. The container can then be disposed of in the appropriate laboratory glass or plastic recycling bin.[11]
Spill Response
In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the full PPE as described in Step 1 of the protocol.
-
Containment: Cover the spill of the solid material with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Final Cleaning: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Disposal: Seal and label the container with the spill debris and dispose of it through your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a fundamental component of laboratory safety and environmental stewardship. By adhering to this detailed protocol for the disposal of this compound, researchers can ensure they are not only compliant with federal and local regulations but are also actively protecting themselves, their colleagues, and the wider community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they may contain additional requirements.
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Personal protective equipment for handling 2-(6-Chloropyrazin-2-ylamino)acetic acid
Technical Safety & Handling Protocol: 2-(6-Chloropyrazin-2-ylamino)acetic acid
Executive Summary: The Precautionary Principle
As researchers, we often handle "building blocks" like This compound where specific toxicological data is sparse.[1] In these instances, we apply the Precautionary Principle . We derive our safety protocols not just from the specific SDS (often incomplete for novel intermediates), but from the structural moieties present: the chloropyrazine ring (potential for severe eye damage/sensitization) and the amino acid tail (potential for inhalation irritation).[1]
This guide synthesizes structural hazard analysis with operational logistics to ensure your safety and data integrity.
Part 1: Hazard Identification & Risk Assessment
Based on structural analogs (e.g., 2-Amino-6-chloropyrazine) and functional group analysis.[1]
| Hazard Class | GHS Code | Signal | Description & Mechanism |
| Skin Irritation | H315 | Warning | The chloro-substituent increases lipophilicity, aiding dermal absorption.[1] The acidic moiety can disrupt the stratum corneum.[1] |
| Eye Irritation | H319 | Warning | CRITICAL: Pyrazine derivatives can be severe eye irritants.[1][2][3][4] Dust contact with the corneal surface can cause rapid inflammation.[1] |
| STOT-SE | H335 | Warning | Fine powders of this molecular weight (187.6 Da) are easily aerosolized, posing respiratory tract irritation risks.[1] |
| Acute Toxicity | H302 | Warning | (Inferred) Harmful if swallowed, common among halogenated nitrogen heterocycles.[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard lab PPE is often insufficient for halogenated heterocycles in solution.[1] The following specifications prevent permeation and exposure.
Hand Protection (The "Double-Barrier" Rule)
-
Solid Handling: Standard Nitrile (0.11 mm / 4 mil).[1]
-
Solution Handling (DMSO/DMF):
-
Primary Layer: High-dexterity Nitrile (4 mil).[1]
-
Secondary Layer: Silver Shield/4H® (PE/EVAL) or extended-cuff Nitrile (minimum 8 mil).[1]
-
Scientific Rationale: This compound is likely dissolved in polar aprotic solvents (DMSO/DMF) for synthesis.[1] These solvents permeate standard nitrile gloves in <15 minutes, carrying the solute (the chloropyrazine) through the glove and into the skin.[1]
-
Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1]
-
Secondary (if hood unavailable): N95 or P100 particulate respirator.[1]
-
Note: Surgical masks provide zero protection against chemical dust.[1]
-
Ocular Protection
-
Standard: ANSI Z87.1 Chemical Splash Goggles.[1]
-
Contraindication: Do not rely on safety glasses with side shields when handling fine powders of this substance; air currents can carry dust around the lens.[1]
Part 3: Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Goal: Minimize static-induced aerosolization.[1]
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.[1] Organic amino acids are prone to static charge, causing "fly-away" powder.[1]
-
Containment: Place the analytical balance inside a powder containment hood or use a balance shield.[1]
-
Transfer: Do not dump. Use a funnel with a wide stem to guide the powder into the reaction vessel to prevent rim contamination.[1]
Protocol B: Solubilization & Reaction
Goal: Prevent solvent-mediated exposure.[1]
-
Solvent Choice: This compound is sparingly soluble in water but soluble in DMSO and DMF.[1]
-
Addition Order: Add the solid to the vessel first, then add the solvent. Adding solid to a stirring solvent can generate splashes containing the active compound.[1]
-
Temperature: If heating is required (>50°C), ensure the system is closed (condenser/septum) to prevent vapor transport of the compound.
Part 4: Waste Disposal & Decontamination
Improper disposal is a regulatory violation and an environmental hazard.[1]
| Waste Stream | Classification | Action |
| Solid Waste | Hazardous Chemical | Double-bag in clear polyethylene.[1] Label "Halogenated Organic Solid."[1] |
| Liquid Waste | Halogenated Solvent | Segregate into "Halogenated Organic Waste" carboy.[1] Do NOT mix with Acid Waste (risk of exotherm/gas evolution).[1] |
| Sharps/Glass | Contaminated Sharps | Rinse with acetone into liquid waste before disposal in sharps container.[1] |
Decontamination Solution:
Use a 5% Sodium Carbonate (
Part 5: Workflow Visualization
The following diagram illustrates the safe path of the material from storage to disposal, highlighting critical control points (CCPs).
Figure 1: Operational workflow for handling this compound. Colors indicate distinct operational zones: Storage (Blue), Handling/Weighing (Yellow - Caution), Active Processing (Red - High Risk), and Disposal (Green).[1]
References
-
PubChem. (2023).[1] Compound Summary: 2-[(6-chloropyrazin-2-yl)amino]acetic acid.[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
